Cdk9-IN-11
Description
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Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 5-cyclobutyl-3-[[2-(4-hydroxyphenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C20H25N3O4/c1-20(2,3)27-19(26)23-16(14-5-4-6-14)12-17(22-23)21-18(25)11-13-7-9-15(24)10-8-13/h7-10,12,14,24H,4-6,11H2,1-3H3,(H,21,22,25) |
InChI Key |
PNPJWZCWRHKQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC(=N1)NC(=O)CC2=CC=C(C=C2)O)C3CCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of key cellular proteins, including anti-apoptotic factors often overexpressed in cancer. Its function is primarily mediated through its association with a cyclin partner (T1, T2a, T2b, or K) to form the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), as well as negative elongation factors, thereby releasing paused RNAP II and promoting productive transcription.[1] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for therapeutic intervention.[1][2]
Cdk9-IN-11 is a potent inhibitor of CDK9. While detailed biochemical data for this compound as a standalone agent is not extensively published, its mechanism can be inferred from its core structure and its use as a ligand in a proteolysis-targeting chimera (PROTAC). This compound is the CDK9-binding ligand for the selective CDK9 degrader, PROTAC CDK9 Degrader-1 (also known as HY-103628).[3] This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, supported by data from related compounds and the characterization of the corresponding PROTAC degrader.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound is based on an aminopyrazole scaffold, a class of compounds known to act as ATP-competitive inhibitors of kinases.[4][5] This mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK9 kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrates. The aminopyrazole core is designed to mimic the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase.[4]
The primary downstream effect of this compound, when acting as an inhibitor, is the suppression of transcriptional elongation. By inhibiting CDK9-mediated phosphorylation of the RNAP II CTD at Serine 2, this compound would lead to a decrease in the release of paused RNAP II from gene promoters. This results in the downregulation of short-lived mRNAs and the proteins they encode, including critical survival factors for cancer cells like Mcl-1.
Application in Proteolysis-Targeting Chimeras (PROTACs)
The most well-documented application of this compound is as the CDK9-targeting ligand in a PROTAC.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] In the case of PROTAC CDK9 Degrader-1, this compound is linked to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[7] This PROTAC facilitates the formation of a ternary complex between CDK9, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[6][7]
The degradation of CDK9 via this PROTAC has been shown to be highly selective for CDK9 over other CDKs and results in a reduction of phosphorylation of the CDK9 substrate, RPB1 (the largest subunit of RNAP II).[7]
Quantitative Data
| Compound | Target(s) | Assay Type | IC50/DC50 (nM) | Cell Line | Reference(s) |
| PROTAC CDK9 Degrader-1 | CDK9 | Degradation (DC50) | Dose-dependent degradation observed at 2.5-20 µM | HCT116 | [8] |
| Aminopyrazole Analog 24 | CDK2, CDK5 | Biochemical Kinase Assay | CDK2: <100, CDK5: <100 | - | [4] |
| THAL-SNS-032 (PROTAC) | CDK9 | Degradation | Potent & selective degradation | MOLT4 | [2] |
| NVP-2 | CDK9 | Biochemical Kinase Assay | < 0.514 | - | |
| MC180295 (Aminothiazole) | CDK9 | Biochemical Kinase Assay | - | - | [9] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: CDK9 signaling pathway in transcriptional elongation and its inhibition by this compound.
PROTAC-Mediated Degradation of CDK9
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Cdk9-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, making it a promising strategy for treating various cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of Cdk9-IN-11, a potent inhibitor of CDK9. This compound serves as the CDK9-targeting warhead in the proteolysis targeting chimera (PROTAC) known as CDK9 Degrader-1 (also referred to as compound 3 in seminal literature), which is designed to induce the selective degradation of the CDK9 protein.
The Role of CDK9 in Transcriptional Regulation
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). In conjunction with its regulatory partner, Cyclin T1, it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action releases RNAPII from promoter-proximal pausing, a critical step for productive gene transcription. In many cancers, this process is hijacked to ensure the high-level expression of survival-critical proteins.
Cdk9-IN-11: A Technical Guide to a Potent CDK9 Inhibitor and Its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk9-IN-11 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. This document provides a comprehensive technical overview of this compound, detailing its primary function as a direct inhibitor of CDK9 kinase activity and its pivotal role as the warhead for the Proteolysis Targeting Chimera (PROTAC), PROTAC CDK9 Degrader-1. We will explore the mechanism of action of CDK9 in transcriptional regulation, present quantitative data on the activity of related compounds, and provide detailed experimental protocols for relevant assays. This guide is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Introduction to CDK9 and Its Function in Transcriptional Regulation
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a central role in the regulation of gene expression. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its cyclin partners (primarily Cyclin T1), is responsible for the phosphorylation of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII)[1][2][3]. This phosphorylation event is a key step in releasing RNAPII from promoter-proximal pausing, thereby allowing for productive transcriptional elongation to proceed[4][5].
The activity of CDK9 is tightly regulated. In an inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2 and LARP7[5]. Upon receiving appropriate cellular signals, P-TEFb is released from this inhibitory complex, allowing it to phosphorylate its substrates. The dysregulation of CDK9 activity has been implicated in various diseases, including cancer, where it contributes to the aberrant transcription of anti-apoptotic and pro-proliferative genes[6]. This has made CDK9 an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of CDK9
Role in PROTAC Technology: The Genesis of PROTAC CDK9 Degrader-1
This compound serves as the crucial CDK9-binding component (the "warhead") of PROTAC CDK9 Degrader-1 [7][8][9]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. PROTAC CDK9 Degrader-1 links this compound to a ligand for an E3 ubiquitin ligase, typically Cereblon (CRBN)[8][9]. This ternary complex formation between CDK9, the PROTAC, and the E3 ligase leads to the ubiquitination of CDK9, marking it for degradation by the proteasome. This targeted degradation approach offers a powerful alternative to simple inhibition, as it can lead to a more sustained and profound suppression of the target protein's function.
Quantitative Data
While specific biochemical data for this compound is not publicly detailed, the activity of the resulting PROTAC, PROTAC CDK9 Degrader-1, underscores the high affinity of this compound for its target. The following table summarizes the degradation capabilities of a similar CDK9 PROTAC, dCDK9-202, which also utilizes a CDK9 inhibitor (SNS032) and a Cereblon ligand, to provide a reference for the potency of this class of molecules.
| Compound | DC50 (nM) in TC-71 cells | Dmax (%) in TC-71 cells | Reference |
| dCDK9-202 | 3.5 | >99 | [10] |
The following table presents IC50 values for various known CDK9 inhibitors to provide context for the potency of compounds targeting this kinase.
| Inhibitor | CDK9 IC50 (nM) | Reference |
| SNS-032 | 4 | [11] |
| Atuveciclib (BAY-1143572) | 16 | [12] |
| CDK9-IN-29 | 3.20 | [12][13] |
| CDK9-IN-14 | 6.92 | [12][13] |
| CDK9-IN-39 | 6.51 | [13] |
| CDK9-IN-1 | 39 | [14] |
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Regulation
The following diagram illustrates the central role of CDK9 in the regulation of transcriptional elongation.
Caption: CDK9-mediated transcriptional elongation pathway.
Mechanism of Action of PROTAC CDK9 Degrader-1
This diagram outlines the mechanism by which PROTAC CDK9 Degrader-1 induces the degradation of its target protein, CDK9.
Caption: PROTAC-mediated degradation of CDK9.
Experimental Protocols
In Vitro CDK9 Kinase Assay (Luminescent)
This protocol is adapted from generic luminescent kinase assays and is suitable for determining the inhibitory activity of compounds like this compound.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide containing the RNAPII CTD consensus sequence)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compound (this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a 2x CDK9/Cyclin T1 enzyme solution in kinase buffer.
-
Add 5 µL of a 2x substrate/ATP mixture in kinase buffer to initiate the reaction. The final volume should be 10 µL.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of CDK9 Degradation
This protocol is used to assess the ability of PROTAC CDK9 Degrader-1 to induce the degradation of CDK9 in cells.
Materials:
-
Cancer cell line (e.g., HCT116, MDA-MB-231)
-
Cell culture medium and supplements
-
PROTAC CDK9 Degrader-1 dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC CDK9 Degrader-1 for a specified time (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control and a positive control with a proteasome inhibitor (e.g., pre-treat with MG132 for 1-2 hours before adding the PROTAC).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip and re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of CDK9 degradation.
Conclusion
This compound is a valuable chemical tool for the study of CDK9 biology and a promising scaffold for the development of novel therapeutics. Its function as a potent CDK9 inhibitor is underscored by its successful incorporation into PROTAC CDK9 Degrader-1, a molecule that effectively induces the targeted degradation of CDK9. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of inhibiting and degrading CDK9 in cancer and other diseases driven by transcriptional dysregulation.
References
- 1. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Cdk9-IN-11 and the Regulation of Eukaryotic Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, a fundamental process in gene expression. Its role as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex positions it as a key therapeutic target in various diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the role of CDK9 in transcription and the mechanism of its inhibition, with a focus on the potent inhibitor Cdk9-IN-11. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, this document consolidates the current understanding of CDK9 inhibition and provides generalized experimental frameworks relevant to the study of compounds like this compound.
The Role of CDK9 in Transcriptional Regulation
In eukaryotic cells, the transcription of protein-coding genes by RNA Polymerase II (Pol II) is a tightly regulated multi-step process. A key control point is the transition from transcription initiation to productive elongation. After initiating transcription, Pol II often pauses a short distance downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint and is orchestrated by negative elongation factors.
The release of Pol II from this paused state is triggered by the P-TEFb complex, which consists of CDK9 and a cyclin partner (typically Cyclin T1, T2a, T2b, or K). CDK9, the catalytic engine of P-TEFb, phosphorylates two key substrates to promote transcriptional elongation:
-
The C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RPB1): The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. CDK9 specifically phosphorylates serine 2 (Ser2) of this repeat. This phosphorylation event serves as a scaffold for the recruitment of various factors that facilitate transcription elongation and RNA processing.
-
Negative Elongation Factors (N-TEFs): CDK9 phosphorylates components of the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF), leading to the dissociation of NELF from the transcription complex and converting DSIF into a positive elongation factor.
This concerted action unleashes Pol II, allowing it to productively elongate the mRNA transcript.
Signaling Pathway of CDK9-Mediated Transcriptional Elongation
In-Depth Technical Guide: Cdk9-IN-11 and its Role as a P-TEFb Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation and a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), plays a pivotal role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a crucial step for productive gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive therapeutic target.
This technical guide focuses on Cdk9-IN-11, a potent inhibitor of CDK9. While detailed public data on this compound is limited, it is known to be the warhead for the Proteolysis Targeting Chimera (PROTAC) known as PROTAC CDK9 Degrader-1. PROTACs are an emerging therapeutic modality that induces the degradation of target proteins. This guide will provide an overview of the P-TEFb signaling pathway, the mechanism of action of CDK9 inhibitors, and available information on related, well-characterized CDK9 inhibitors that serve as surrogates for understanding the potential of compounds like this compound.
The P-TEFb Signaling Pathway
The regulation of transcription elongation by P-TEFb is a tightly controlled process. In its inactive state, P-TEFb is sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex, which also contains HEXIM1/2, LARP7, and MEPCE. Upon cellular signaling, P-TEFb is released from this inhibitory complex and recruited to chromatin.
Once at the promoter, P-TEFb phosphorylates the C-terminal domain (CTD) of the large subunit of RNAPII at serine 2 residues. It also phosphorylates the negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF). This series of phosphorylation events leads to the dissociation of NELF from the transcription machinery and the conversion of DSIF into a positive elongation factor, ultimately allowing for productive transcription elongation to proceed.
Quantitative Data for Representative CDK9 Inhibitors
Due to the lack of publicly available, detailed quantitative data for this compound, this section presents data for SNS-032, a well-characterized CDK9 inhibitor that also serves as a warhead for a CDK9-targeting PROTAC. This information provides a benchmark for the expected potency and selectivity of a compound like this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SNS-032 | CDK9/cyclin T1 | 4 | Biochemical | [1] |
| CDK2/cyclin E | 38 | Biochemical | [1] | |
| CDK7/cyclin H | 62 | Biochemical | [1] | |
| MOLM-13 (AML cell line) | 173 | Cell Proliferation | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize CDK9 inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9.
Objective: To determine the IC50 value of an inhibitor against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Biotinylated peptide substrate (e.g., derived from the RNAPII CTD)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagents (e.g., HTRF® KinEASE™-STK S2 kit)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the CDK9/cyclin T1 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (e.g., streptavidin-XL665 and STK-antibody-cryptate) and incubate for 60 minutes at room temperature.
-
Read the plate on a suitable HTRF-compatible reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of an inhibitor in a cellular context.
Materials:
-
Human cancer cell line (e.g., MOLM-13, a human acute myeloid leukemia cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the plates and add the medium containing the diluted compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI₅₀ value.
Conclusion
This compound represents a potent tool for the chemical biology and therapeutic targeting of the P-TEFb complex. As the warhead of a PROTAC degrader, it highlights the advancement in strategies to modulate CDK9 activity beyond simple inhibition. While specific data for this compound remains proprietary, the information available for structurally and functionally similar compounds, such as SNS-032, provides a strong rationale for its potential as a highly effective modulator of transcription. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery who are investigating the therapeutic potential of targeting CDK9. Further public disclosure of the detailed characterization of this compound will be crucial for a more complete understanding of its pharmacological profile.
References
An In-depth Technical Guide to the Target Protein Binding of Cdk9-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology and other therapeutic areas. Cdk9-IN-11 is a potent inhibitor of CDK9, recognized for its utility as a ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This technical guide provides a comprehensive overview of the interaction between this compound and its target protein, CDK9. We will delve into the specifics of the CDK9 protein, the mechanism of action of its inhibitors, and present a compilation of binding affinity data for various CDK9 inhibitors to provide a comparative landscape. Furthermore, this guide details standardized experimental protocols for assessing the binding and inhibitory activity of compounds like this compound against CDK9 and visualizes key pathways and workflows using Graphviz diagrams.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1][2] As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its cyclin partners (primarily Cyclin T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2] This phosphorylation event is a key step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation.[1][2][3]
The dysregulation of CDK9 activity has been implicated in a variety of diseases, most notably cancer, where it contributes to the uncontrolled proliferation of tumor cells by promoting the transcription of anti-apoptotic proteins and oncogenes such as MYC and MCL-1.[4][5] Consequently, the development of small molecule inhibitors that target the ATP-binding site of CDK9 has emerged as a promising therapeutic strategy.[4][5]
This compound: A Potent Ligand for Targeted Degradation
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C20H25N3O4 |
| Molecular Weight | 371.43 g/mol |
| CAS Number | 2748368-15-0 |
Quantitative Data: A Comparative Landscape of CDK9 Inhibitors
To provide a context for the potency of this compound, the following table summarizes the binding affinities of several other well-characterized CDK9 inhibitors. This data is essential for comparing the efficacy of different chemical scaffolds and for benchmarking new compounds.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| CDDD11-8 | CDK9 | 281-734 | Cell Proliferation Assay | [8] |
| BAY-1251152 | CDK9 | 6 | Biochemical Assay | [4] |
| SNS-032 | CDK2, CDK7, CDK9 | 4 (CDK9) | Biochemical Assay | [1] |
| LDC000067 | CDK9 | 44 | Biochemical Assay | [9] |
| Flavopiridol | Pan-CDK | 3 (CDK9) | Biochemical Assay | [2] |
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in regulating transcriptional elongation.
PROTAC-Mediated Degradation of CDK9
This diagram illustrates the mechanism of action for a PROTAC utilizing this compound as the CDK9 ligand.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and inhibitory activity of compounds targeting CDK9.
In Vitro CDK9 Kinase Assay (TR-FRET)
This protocol is a representative Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to determine the in vitro inhibitory activity of a compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
TR-FRET substrate peptide (e.g., a biotinylated peptide derived from the RNAP II CTD)
-
Europium-labeled anti-phospho-serine antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be at or near the Km for CDK9.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding and signal development.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells expressing CDK9 (e.g., HeLa or a relevant cancer cell line)
-
Test compound (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK9 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting on the soluble fractions using an anti-CDK9 antibody.
-
Quantify the band intensities to determine the amount of soluble CDK9 at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
This compound is a valuable chemical tool for the study of CDK9 biology and the development of novel therapeutics, particularly in the realm of targeted protein degradation. While specific binding affinity data for this compound is not yet widely published, its demonstrated utility as a PROTAC ligand suggests a high affinity for its target. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding and inhibitory activity of this compound and other novel CDK9 inhibitors. The continued exploration of selective and potent CDK9 inhibitors and degraders holds significant promise for the treatment of cancers and other diseases driven by transcriptional dysregulation.
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Cdk9-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of Cyclin-dependent kinase 9 (Cdk9) inhibitors, with a specific focus on the structural class to which Cdk9-IN-11 belongs. Cdk9 is a critical regulator of transcriptional elongation and a validated therapeutic target in oncology and other disease areas. Understanding the precise mechanism of inhibitor binding and the structural determinants of potency and selectivity is paramount for the development of novel therapeutics targeting this kinase.
Introduction to Cdk9 as a Therapeutic Target
Cyclin-dependent kinase 9 (Cdk9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). The P-TEFb complex plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors. Dysregulation of Cdk9 activity has been implicated in various cancers, cardiac hypertrophy, and HIV infection, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Cdk9, belonging to a class of compounds designed to interact with the ATP-binding pocket of the kinase.
Quantitative Analysis of Cdk9 Inhibition
The potency and selectivity of Cdk9 inhibitors are critical parameters in their development as therapeutic agents. These are typically quantified through in vitro kinase assays. Below is a summary of the inhibitory activities of a series of diaminothiazole scaffold-based inhibitors, which are structurally related to the class of molecules that includes this compound, against Cdk9 and other cyclin-dependent kinases.
| Compound ID | Cdk9/cyclin T1 IC50 (nM) | Cdk4/cyclin D1 IC50 (nM) | Cdk6/cyclin D1 IC50 (nM) | Cdk11A (Nluc) IC50 (nM) | Cdk11A (Kd) (nM) | Cdk11B (Kd) (nM) |
| JWD-047 | 44 | 7 | 4 | - | 33 | 80 |
| ZNL-04-098 | - | - | - | 100 | - | - |
| ZNL-04-089 | - | - | - | 400 | - | - |
| ZNL-05-044 | 220 | 133 | 32 | 80 | 30 | - |
| ZNL-05-054 | - | - | - | 800 | 300 | - |
| ZNL-05-093 | - | - | - | 800 | 300 | - |
| Data extracted from a study on diaminothiazole scaffold-based CDK inhibitors, which are structurally analogous to the class of this compound. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Kd values represent the dissociation constant, a measure of binding affinity. |
Structural Basis of Cdk9 Inhibition
The binding mode of inhibitors to the Cdk9 active site provides a structural rationale for their potency and selectivity. X-ray crystallography is the definitive method for elucidating these interactions at an atomic level.
Cdk9 Active Site Architecture
The Cdk9 kinase domain adopts a canonical bi-lobal structure, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The ATP-binding site is located in the cleft between these two lobes. Key structural features that are critical for inhibitor binding include:
-
Hinge Region: Forms hydrogen bonds with the adenine region of ATP and is a primary anchoring point for many ATP-competitive inhibitors.
-
Glycine-rich loop (G-loop): Interacts with the phosphate groups of ATP and contributes to the overall shape of the binding pocket.
-
Activation Loop (T-loop): Its conformation (active or inactive) significantly influences the accessibility and shape of the active site. Phosphorylation of a key threonine residue (Thr186) in this loop is required for full kinase activity.
-
αC-helix: The positioning of this helix is crucial for the proper alignment of catalytic residues and is influenced by cyclin binding.
Cdk9-Inhibitor Complex: A Structural Perspective
While a crystal structure of Cdk9 in complex with this compound is not publicly available, analysis of related inhibitor complexes reveals common binding motifs. For instance, the crystal structure of Cdk9/cyclin T in complex with the inhibitor CAN508 (PDB ID: 3TNH) highlights a CDK9-specific hydrophobic pocket adjacent to the αC-helix that can be exploited for designing selective inhibitors. The conformational plasticity of the αC-helix also presents opportunities for achieving selectivity.
Below is a logical diagram illustrating the key interactions involved in inhibitor binding to the Cdk9 active site.
Inhibitor binding to the Cdk9 active site.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of Cdk9 inhibitors.
In Vitro Kinase Assays
Adapta™ Universal Kinase Assay (Thermo Fisher Scientific)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity.
Principle: The assay measures the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP from the kinase reaction displaces the tracer from the antibody, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA.
-
Substrate: A suitable peptide substrate for Cdk9 (e.g., a peptide derived from the RNAPII CTD).
-
ATP: Prepare a stock solution in water.
-
Cdk9/cyclin T1 enzyme.
-
Test Inhibitors (e.g., this compound): Prepare a serial dilution in DMSO.
-
-
Kinase Reaction:
-
To a 384-well plate, add 100 nL of the test inhibitor solution.
-
Add 2.5 µL of the 4x Cdk9/cyclin T1 enzyme solution in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 2x substrate and ATP mixture in kinase buffer.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the Adapta™ Detection Reagent (containing EDTA to stop the reaction, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer).
-
Incubate at room temperature for 30 minutes.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The following diagram illustrates the workflow for determining the IC50 of a Cdk9 inhibitor.
Experimental workflow for IC50 determination.
X-ray Crystallography of Cdk9-Inhibitor Complexes
Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the Cdk9-inhibitor complex, revealing the precise binding mode and key molecular interactions.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant human Cdk9 and cyclin T1, typically in an insect cell expression system (e.g., Sf9 cells).
-
Purify the Cdk9/cyclin T1 complex using affinity chromatography (e.g., GST-tag or His-tag), followed by ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Co-crystallization:
-
Concentrate the purified Cdk9/cyclin T1 complex to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the protein complex with a molar excess of the inhibitor (e.g., this compound) for a defined period to allow for complex formation.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various commercially available or in-house crystallization screens.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known Cdk9 structure (e.g., PDB ID: 3BLQ) as a search model.
-
Refine the structural model against the experimental data and build the inhibitor into the electron density map.
-
Validate the final structure for geometric correctness and agreement with the diffraction data.
-
Cdk9 Signaling Pathway and Points of Inhibition
Cdk9 is a central node in the regulation of gene transcription. Its inhibition has profound effects on cellular processes, particularly in cancer cells that are dependent on the continuous transcription of anti-apoptotic proteins.
The diagram below outlines the canonical Cdk9 signaling pathway and the mechanism of action of Cdk9 inhibitors.
Cdk9 signaling pathway and inhibitor action.
Conclusion
The structural and functional analysis of Cdk9 inhibitors is a cornerstone of modern drug discovery efforts targeting transcriptional dependencies in cancer and other diseases. While detailed public data on this compound is limited, the methodologies and insights gained from structurally related compounds provide a robust framework for its characterization. The combination of quantitative biochemical assays, high-resolution structural biology, and a deep understanding of the underlying signaling pathways will continue to drive the development of the next generation of potent and selective Cdk9 inhibitors for clinical applications.
Cdk9-IN-11 Isoform Specificity: A Technical Guide to Understanding CDK9-42 and CDK9-55
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology and other diseases. CDK9 exists as two principal isoforms, CDK9-42 and CDK9-55, which arise from alternative transcription start sites of the same gene. While sharing a common catalytic domain, these isoforms exhibit distinct N-terminal extensions, subcellular localizations, and functional roles, suggesting that isoform-specific inhibition may offer therapeutic advantages. This technical guide provides an in-depth analysis of the structural and functional differences between the CDK9-42 and CDK9-55 isoforms. While specific quantitative data on the binding affinity and inhibitory activity of Cdk9-IN-11 against each isoform is not publicly available, this document outlines the general experimental protocols required to determine such specificity. A thorough understanding of the nuances between CDK9-42 and CDK9-55 is paramount for the development and evaluation of next-generation CDK9 inhibitors like this compound.
Introduction to CDK9 Isoforms
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, thereby promoting the transition from abortive to productive transcriptional elongation.[1][3]
The human CDK9 gene encodes two protein isoforms: a 42 kDa protein (CDK9-42) and a 55 kDa protein (CDK9-55).[1][2] These isoforms are identical except for an additional 117 amino acid extension at the N-terminus of CDK9-55.[1][4] This N-terminal extension imparts distinct regulatory features and functional roles to the CDK9-55 isoform.
Structural and Functional Divergence of CDK9 Isoforms
The differential expression, localization, and protein-protein interactions of CDK9-42 and CDK9-55 underscore their distinct biological functions. While CDK9-42 is the major and more ubiquitously expressed isoform, CDK9-55 exhibits tissue-specific expression and plays specialized roles.[1][5]
Quantitative Comparison of CDK9-42 and CDK9-55
| Feature | CDK9-42 | CDK9-55 | References |
| Molecular Weight | ~42 kDa | ~55 kDa | [1][2] |
| N-terminal Extension | Absent | 117 amino acids | [1][4] |
| Subcellular Localization | Diffusely in the nucleoplasm | Predominantly in the nucleolus | [6] |
| Expression | Major, ubiquitously expressed isoform | Minor isoform, with variable expression across tissues | [1][5] |
| Promoter | GC-rich sequence | TATA box, ~500 bp upstream of the CDK9-42 start site | [1][4] |
| Primary Function | Transcriptional elongation | DNA repair, cell cycle control | [4][7] |
| Interaction with Ku70 | No | Yes | [1][4] |
Signaling Pathways and Functional Roles
The distinct subcellular localization and interacting partners of the CDK9 isoforms suggest their involvement in different signaling pathways.
-
CDK9-42 and Transcriptional Elongation: As the primary component of P-TEFb, CDK9-42 is crucial for the expression of a vast number of genes, including many short-lived anti-apoptotic proteins, making it a key target in cancer therapy.[8][9] The canonical P-TEFb activation pathway involves its release from an inactive complex with 7SK snRNP and HEXIM1/2.[10]
-
CDK9-55 in DNA Damage Response and Cell Cycle: The CDK9-55 isoform has been implicated in the DNA damage response (DDR) through its interaction with Ku70, a key protein in the non-homologous end joining (NHEJ) pathway.[1][4][7] Overexpression of CDK9-55 can lead to an accumulation of cells in the G1 phase of the cell cycle.[7]
Experimental Protocols for Determining Isoform Specificity
To ascertain the isoform specificity of an inhibitor like this compound, a series of biochemical and cell-based assays are required.
Recombinant Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against each purified CDK9 isoform.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant human CDK9-42/cyclin T1 and CDK9-55/cyclin T1 complexes from a suitable expression system (e.g., baculovirus-infected insect cells).
-
Kinase Activity Assay:
-
Set up kinase reactions containing the purified CDK9 isoform complex, a suitable substrate (e.g., a peptide derived from the RNAPII CTD), and ATP (often radiolabeled with ³²P or ³³P).
-
Incubate the reactions in the presence of a range of concentrations of the test inhibitor (e.g., this compound).
-
Terminate the reactions and quantify the amount of phosphorylated substrate. This can be done using methods like phosphocellulose membrane binding followed by scintillation counting, or non-radioactive methods like ADP-Glo™ Kinase Assay.
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isoform.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of the inhibitor to each CDK9 isoform in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. The binding of a ligand (inhibitor) generally stabilizes the target protein, increasing its melting temperature.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble CDK9-42 and CDK9-55 at each temperature using isoform-specific antibodies.
-
Data Analysis: Generate melting curves for each isoform in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
Isoform-Specific Knockdown and Rescue Experiments
Objective: To evaluate the functional consequences of inhibiting each isoform in a cellular setting.
Methodology:
-
siRNA-mediated Knockdown: Use small interfering RNAs (siRNAs) to specifically deplete either CDK9-42 or CDK9-55.
-
Rescue with Inhibitor-Resistant Mutants: Introduce siRNA-resistant versions of either CDK9-42 or CDK9-55 into the knockdown cells.
-
Inhibitor Treatment: Treat the cells with the inhibitor.
-
Functional Readout: Assess a relevant biological endpoint, such as cell viability, apoptosis, or the expression of specific downstream target genes. If the inhibitor's effect is rescued by the expression of one isoform but not the other, it indicates isoform-specific functional inhibition.
Visualizing Key Pathways and Workflows
CDK9 Isoform Functions
Caption: Differential signaling pathways of CDK9-42 and CDK9-55.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 against CDK9 isoforms.
Conclusion
The existence of two distinct CDK9 isoforms with differing cellular roles presents both a challenge and an opportunity for the development of targeted cancer therapies. While CDK9-42 is a well-established driver of transcriptional addiction in many cancers, the specific functions of CDK9-55 in processes like DNA repair suggest that isoform-selective inhibitors could offer a more nuanced therapeutic approach with potentially fewer off-target effects. Although specific data for this compound isoform specificity is not yet available, the experimental frameworks outlined in this guide provide a clear path for its determination. A comprehensive understanding of the unique biology of each CDK9 isoform is essential for the continued development of potent and selective CDK9-targeted drugs.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of Cdk9(55) and differential regulation of two Cdk9 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential localization and expression of the Cdk9 42k and 55k isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proceedings.science [proceedings.science]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tandfonline.com [tandfonline.com]
Inducing Apoptosis with CDK9 Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Cdk9-IN-11" specified in the topic query did not yield specific information in available scientific literature. Therefore, this guide focuses on the well-documented role of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in inducing apoptosis, utilizing data from representative and well-characterized compounds to provide a comprehensive and technically accurate resource.
Core
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In conjunction with its cyclin partners (T1, T2a, T2b, or K), it forms the Positive Transcription Elongation Factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from abortive to productive transcription. This process is critical for the expression of many genes, particularly those with short-lived mRNA transcripts, including several key anti-apoptotic proteins and oncogenes.
In numerous cancers, there is an increased reliance on transcriptional output to maintain a pro-survival state. CDK9 is often overexpressed in various tumor types, and its heightened activity is associated with poor prognosis. This dependency makes CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to a rapid decrease in the mRNA and subsequent protein levels of crucial survival factors, thereby shifting the cellular balance towards apoptosis.
Mechanism of Action: CDK9 Inhibition and Apoptosis Induction
The primary mechanism by which CDK9 inhibitors induce apoptosis is through the transcriptional suppression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and, in some contexts, B-cell lymphoma 2 (Bcl-2). These proteins are critical for sequestering pro-apoptotic Bcl-2 family members like Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.
Upon treatment with a CDK9 inhibitor, the transcriptional machinery is stalled due to the lack of RNAPII CTD phosphorylation. This leads to a rapid decline in Mcl-1 and c-Myc protein levels. The depletion of Mcl-1 frees Bak and Bax, which then oligomerize at the mitochondrial membrane, leading to MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Furthermore, the downregulation of the proto-oncogene c-Myc, another protein with a short half-life, contributes to the pro-apoptotic effect of CDK9 inhibitors. c-Myc is a master regulator of cell proliferation and metabolism, and its suppression can lead to cell cycle arrest and sensitization to apoptosis.
Signaling Pathway
Caption: CDK9 inhibition leads to apoptosis.
Data Presentation
The following tables summarize quantitative data for several well-characterized CDK9 inhibitors, demonstrating their efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of CDK9 Inhibitors on Cancer Cell Viability
| CDK9 Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Citation |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [1] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [1] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [1] |
| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [1] |
| AZD4573 | SK-BR-3 | Breast Cancer | < 25 | [2] |
| AZD4573 | HCC70 | Breast Cancer | < 25 | [2] |
| AZD4573 | T47D | Breast Cancer | > 100 | [2] |
| AZ5576 | DLBCL cell lines | Diffuse Large B-cell Lymphoma | 300-500 | [3] |
| AZ5576 | Primary DLBCL cells | Diffuse Large B-cell Lymphoma | 100 | [3] |
| BAY1143572 | FLO-1 | Esophageal Adenocarcinoma | ~50 | [4] |
| BAY1143572 | ESO-26 | Esophageal Adenocarcinoma | ~100 | [4] |
Table 2: Induction of Apoptosis by CDK9 Inhibitors
| CDK9 Inhibitor | Cell Line | Concentration | Time (h) | % Apoptotic Cells | Citation |
| AZ5576 | U-2932 (Myc-high) | 300 nM | 24 | 35-70 | [3] |
| AZ5576 | OCI-LY3 (Myc-low) | 300 nM | 24 | 10-20 | [3] |
| BAY1143572 | FLO-1 | 100 nM | 48 | ~30 | [4] |
| BAY1143572 | ESO-26 | 200 nM | 48 | ~40 | [4] |
Table 3: Effect of CDK9 Inhibitors on Key Apoptosis-Related Proteins
| CDK9 Inhibitor | Cell Line | Concentration | Time (h) | Protein | Change in Expression | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | PHA-767491 | OCI-AML3 | 2 µM | 3 | Mcl-1 | Downregulated |[5] | | BAY1143572 | SKGT4 | 1 µM | 4 | Mcl-1 mRNA | 79.2% Reduction |[6] | | BAY1143572 | OE33 | 1 µM | 4 | Mcl-1 mRNA | 76% Reduction |[6] | | Bay 61-3606 | MCF-7 | 2.5 µM | 6 | Mcl-1 | Downregulated |[7] | | SNS-032 | B-ALL cells | Varies | 24 | Cleaved Caspase-3 | Upregulated | |
Experimental Protocols
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with the CDK9 inhibitor at various concentrations for the desired time period. Include untreated and positive controls (e.g., staurosporine-treated cells).
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Set up compensation and gates using unstained, Annexin V-only, and PI-only stained cells.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
This luminescent assay quantifies the activity of effector caspases 3 and 7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate. Allow the reagent to equilibrate to room temperature.
-
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate at a suitable density and allow them to adhere (for adherent cells).
-
Treat cells with the CDK9 inhibitor at various concentrations and for different durations. Include appropriate controls.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
This technique is used to detect changes in the protein levels of Mcl-1 and the appearance of the cleaved (active) form of caspase-3.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-cleaved caspase-3 (Asp175), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the CDK9 inhibitor and harvest at the desired time points.
-
Wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Mcl-1 or anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control to ensure equal protein loading.
-
Experimental Workflow
Caption: A typical workflow for studying apoptosis.
References
- 1. kumc.edu [kumc.edu]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
The Role of CDK9 Inhibition in Hematological Malignancies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the role of Cyclin-Dependent Kinase 9 (CDK9) inhibitors in hematological malignancies. The specific compound "Cdk9-IN-11" is a potent CDK9 inhibitor and is known as a ligand for the PROTAC CDK9 Degrader-1.[1] However, as of the date of this document, publicly available research detailing its specific effects, quantitative data, and experimental protocols in the context of hematological malignancies is limited. Therefore, this guide will provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies based on well-characterized CDK9 inhibitors such as AZD4573, SNS-032, and enitociclib, which are representative of this class of therapeutic agents.
Executive Summary
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in the treatment of various hematological malignancies.[2][3] These cancers often exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins. CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this process by phosphorylating RNA Polymerase II (RNAPII) and promoting transcriptional elongation.[4] Inhibition of CDK9 disrupts this pathway, leading to the downregulation of key oncogenes such as MYC and MCL1, ultimately inducing apoptosis in malignant cells.[2][4][5] This guide provides an in-depth overview of the mechanism of action of CDK9 inhibitors, summarizes key preclinical and clinical findings, details relevant experimental protocols, and presents visual workflows and pathways to aid in the understanding of this promising therapeutic strategy.
Mechanism of Action of CDK9 Inhibitors
The primary mechanism of action of CDK9 inhibitors in hematological malignancies is the suppression of transcriptional elongation.[4] CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the P-TEFb complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2 residues, a crucial step for the transition from abortive to productive transcriptional elongation.[6] Many hematological cancer cells are "addicted" to the constant expression of certain oncogenes and anti-apoptotic proteins with short half-lives, such as MYC and MCL-1.[2][4][5]
By inhibiting the kinase activity of CDK9, these small molecules prevent the phosphorylation of RNAPII, leading to a global decrease in the transcription of these critical survival genes.[4][7] The depletion of anti-apoptotic proteins like MCL-1 shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[7]
Quantitative Data on CDK9 Inhibitors in Hematological Malignancies
Numerous studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of CDK9 inhibitors across a range of hematological cancer cell lines. The following tables summarize key quantitative data for representative CDK9 inhibitors.
Table 1: In Vitro Efficacy of CDK9 Inhibitors in Hematological Malignancy Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |
| AZD4573 | MV-4-11 | Acute Myeloid Leukemia (AML) | <10 | Induction of apoptosis | [7] |
| SNS-032 | NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 200 | Cell cycle arrest, Apoptosis | [3] |
| SNS-032 | REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 200 | Cell cycle arrest, Apoptosis | [3] |
| SNS-032 | SEM | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 350 | Cell cycle arrest, Apoptosis | [3] |
| SNS-032 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 250 | Cell cycle arrest, Apoptosis | [3] |
| Enitociclib | DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Induction of apoptosis | [4] |
| Dinaciclib | MYC-driven B-cell Lymphoma | B-cell Lymphoma | Not Specified | Durable apoptotic responses | [4] |
Table 2: In Vivo Efficacy of CDK9 Inhibitors in Hematological Malignancy Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| AZD4573 | MV-4-11 Xenograft | AML | Intermittent dosing | Tumor regression | [7] |
| AZD4573 | AML PDX models | AML | Not Specified | >50% reduction of leukemic blasts in bone marrow in 5 of 9 models | [7] |
| Enitociclib | Human Trial (NCT02635672) | High-Grade B-cell Lymphoma | Monotherapy | 2 of 7 patients achieved complete response | [2] |
Experimental Protocols
This section details common methodologies used to investigate the role of CDK9 inhibitors in hematological malignancies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of CDK9 inhibitors on cancer cell lines.
Protocol:
-
Seed hematological cancer cells (e.g., NALM6, REH, SEM, RS4;11) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat the cells with a gradient concentration of the CDK9 inhibitor (e.g., SNS-032) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a CDK9 inhibitor.
Protocol:
-
Treat hematological cancer cells with the CDK9 inhibitor at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To detect changes in the expression levels of proteins involved in the CDK9 signaling pathway and apoptosis.
Protocol:
-
Treat cells with the CDK9 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-MCL-1, anti-c-MYC, anti-cleaved Caspase-3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Clinical Landscape and Future Directions
Several CDK9 inhibitors have entered clinical trials for hematological malignancies, demonstrating the therapeutic potential of this target.[4] For instance, enitociclib has shown clinical activity in patients with high-grade B-cell lymphoma.[2] The development of more selective second-generation CDK9 inhibitors aims to improve the therapeutic window and reduce off-target toxicities associated with earlier pan-CDK inhibitors.[7]
Furthermore, combination strategies are being actively explored. The synergy observed between CDK9 inhibitors and BCL-2 inhibitors like venetoclax suggests a promising approach to overcome resistance and enhance efficacy.[7] The rationale for this combination lies in the dual targeting of anti-apoptotic mechanisms, with CDK9 inhibitors downregulating MCL-1 and venetoclax inhibiting BCL-2.
The development of PROTACs targeting CDK9, for which this compound serves as a ligand, represents a novel and exciting frontier.[1] By inducing the degradation of the CDK9 protein rather than just inhibiting its activity, PROTACs may offer a more sustained and potent therapeutic effect.
Conclusion
Inhibition of CDK9 is a validated and promising therapeutic strategy for the treatment of a variety of hematological malignancies. By targeting the transcriptional machinery upon which these cancers depend, CDK9 inhibitors induce apoptosis and demonstrate significant anti-tumor activity in both preclinical and clinical settings. While specific data for this compound in this context is not yet widely available, the extensive research on other CDK9 inhibitors provides a strong foundation for its potential utility, particularly as a component of a PROTAC degrader. Continued research into novel CDK9 inhibitors, combination therapies, and innovative approaches like targeted protein degradation will be crucial in advancing this class of drugs for the benefit of patients with hematological cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. CDK9 Inhibitors: A promising combination partner in treating haematological malignancies - ecancer [ecancer.org]
- 6. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Cdk9-IN-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-11 is a potent inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9, in partnership with its regulatory cyclin subunits (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it a compelling target for therapeutic intervention. This compound also serves as a ligand for the development of proteolysis-targeting chimeras (PROTACs), offering a strategy for targeted protein degradation.
These application notes provide detailed protocols for the in vitro evaluation of this compound and other CDK9 inhibitors, enabling researchers to assess their biochemical potency, cellular activity, and target engagement.
Cdk9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation.
Caption: Cdk9 signaling pathway in transcriptional regulation.
Quantitative Data
The following tables summarize the inhibitory activities of several known CDK9 inhibitors. While a specific IC50 value for this compound is not publicly available, it is recognized as a potent inhibitor. The data presented here for other inhibitors can serve as a reference for expected potency and selectivity.
Table 1: Biochemical IC50 Values of Selected CDK9 Inhibitors
| Compound | CDK9/CycT1 IC50 (nM) | CDK2/CycA IC50 (nM) | CDK7/CycH IC50 (nM) | Reference |
| SNS-032 | 4 | 62 | 398 | [1] |
| NVP-2 | < 0.514 | >10,000 | >10,000 | [1] |
| Dinaciclib | 4 | 1 | - | [2] |
| AZD4573 | <3 | >25-fold selective | >25-fold selective | [3] |
| CDKI-73 | - | - | - | [4] |
| LZT-106 | 30 | - | - | [2] |
Table 2: Cellular IC50 Values of Selected CDK9 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| SNS-032 | NALM6 (B-ALL) | 200 | [5] |
| CDDD11-8 | MDA-MB-231 (TNBC) | 281-734 | [6] |
| 30i (coumarin derivative) | PANC-1 (Pancreatic) | 80 | |
| NVP-2 | MOLT4 (T-ALL) | 9 | |
| THAL-SNS-032 (PROTAC) | MOLT4 (T-ALL) | 50 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of CDK9/CycT1 and determine the potency of inhibitors like this compound.
Experimental Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
CDK9/CycT1 enzyme (recombinant)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Kinase substrate (e.g., Cdk7/9tide)
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
This compound (or other inhibitors) dissolved in DMSO
-
384-well low-volume plates
-
TR-FRET enabled plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 4x stock of this compound dilutions in kinase buffer with 4% DMSO.
-
Prepare a 4x stock of CDK9/CycT1 enzyme in kinase buffer. The optimal concentration should be determined empirically (EC80).
-
Prepare a 2x stock of substrate and ATP in kinase buffer. The ATP concentration should be at the Km for CDK9.
-
Prepare the Adapta™ detection solution containing the Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in TR-FRET dilution buffer.
-
-
Assay Protocol:
-
Add 2.5 µL of the 4x this compound dilutions to the assay plate wells.
-
Add 2.5 µL of the 4x CDK9/CycT1 enzyme solution to each well.
-
To initiate the kinase reaction, add 5 µL of the 2x substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the Adapta™ detection solution.
-
Incubate for 30 minutes at room temperature to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]
Materials:
-
Cancer cell line of interest (e.g., MOLT4, MDA-MB-231)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blotting for Target Engagement
This protocol is used to assess the downstream effects of CDK9 inhibition by measuring the phosphorylation of RNA Polymerase II and the expression levels of short-lived anti-apoptotic proteins like Mcl-1.[1][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-RNAPII, anti-Mcl-1, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The protocols and data provided in these application notes offer a comprehensive framework for the in vitro characterization of this compound and other CDK9 inhibitors. By employing these assays, researchers can effectively evaluate the biochemical potency, cellular efficacy, and mechanism of action of these compounds, facilitating their development as potential therapeutic agents.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-11 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from promoter-proximal pausing to productive transcription elongation.[1][2] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Cdk9-IN-11 is a potent and specific inhibitor of CDK9, and it also serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs) for CDK9 degradation.[3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell viability, target engagement, and downstream signaling pathways.
Key Signaling Pathway
Inhibition of CDK9 by this compound directly impacts the transcriptional machinery. By blocking the kinase activity of CDK9, the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (Ser2) is reduced.[4][5][6] This leads to the stalling of RNAPII at gene promoters, preventing transcriptional elongation.[4] Consequently, the expression of short-lived anti-apoptotic proteins and key oncogenes, such as c-Myc and MCL-1, is downregulated, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][7]
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk9-IN-11 for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It partners with cyclin T1 to form the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional initiation to elongation.[1][3] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC) for survival and proliferation.[4][5] By inhibiting CDK9, the production of these crucial proteins is suppressed, leading to cell cycle arrest and apoptosis in cancer cells.[6][7] This makes CDK9 a compelling target for cancer therapy.[5][8]
Cdk9-IN-11 is a potent and selective inhibitor of CDK9. It also serves as the ligand for the PROTAC (Proteolysis Targeting Chimera) CDK9 Degrader-1, highlighting its specific binding to CDK9.[9] These application notes provide an overview of the use of this compound in cancer cell line research, including recommended working concentrations and detailed protocols for key experimental assays.
This compound: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of its substrates, primarily RNAPII.[1] This leads to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival factors for cancer cells.
Working Concentration for Cancer Cell Lines
While the specific IC50 of this compound has not been widely published across a range of cancer cell lines, data from other selective CDK9 inhibitors can provide a strong starting point for determining the optimal working concentration. The effective concentration of CDK9 inhibitors can vary based on the cancer cell type and the experimental endpoint.
| Inhibitor Name | Cancer Cell Line(s) | IC50/GI50/EC50 Range | Reference |
| CDDD11-8 | Triple-Negative Breast Cancer (TNBC) cell lines | 281–734 nM | [10] |
| JSH-150 | Hematologic and solid tumor cell lines | 1.1–44 nM | [11] |
| LY-2857785 | U2OS, MV-4-11, RPMI-8226, L363 | 40–500 nM | [11] |
| 21e | Non-Small Cell Lung Cancer (NSCLC) | 11 nM (CDK9 activity) | [11] |
| PROTAC Degrader-5 | MV411 | 0.10-0.14 µM (DC50) | [12] |
| THAL-SNS-032 (PROTAC) | Luminal A and B breast cancer cells (MCF7, T47D, BT474) | < 100 nM (EC50) | [13] |
Based on this data, a recommended starting concentration range for this compound in initial experiments would be from 10 nM to 1 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[15]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the desired time period.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[16]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[17]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]
Western Blot Analysis for CDK9 Activity
This protocol is to detect the phosphorylation of RNAPII at Serine 2 (a direct target of CDK9) and the expression level of Mcl-1 (a downstream effector).[4][18]
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII (Ser2)
-
Anti-total RNAPII
-
Anti-Mcl-1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-RNAPII (Ser2) signal and Mcl-1 protein levels would indicate effective CDK9 inhibition.[20]
This compound as a PROTAC Ligand
This compound is the warhead for the PROTAC CDK9 Degrader-1.[9] PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein (in this case, this compound), a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Conclusion
This compound is a valuable tool for studying the role of CDK9 in cancer biology. As a potent inhibitor, it can be used to probe the downstream effects of CDK9 inhibition on transcription, cell viability, and apoptosis. The provided protocols offer a framework for characterizing the activity of this compound in various cancer cell lines. Due to the limited publicly available data on this compound, it is essential for researchers to empirically determine the optimal working concentrations for their specific experimental systems.
References
- 1. scbt.com [scbt.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Notes and Protocols for Cdk9 Inhibition in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2] Cdk9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[3] Inhibition of Cdk9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-Myc, ultimately inducing apoptosis in cancer cells.[4][5]
This document provides detailed application notes and protocols for the use of Cdk9 inhibitors in experimental settings. While specific experimental data for Cdk9-IN-11 is limited in the public domain, it is known to be a potent Cdk9 inhibitor and a ligand for the PROTAC (Proteolysis Targeting Chimera) CDK9 Degrader-1.[6] Therefore, the following protocols and treatment durations are based on studies using other well-characterized Cdk9 inhibitors and degraders, which are expected to have similar experimental parameters.
Data Presentation: Cdk9 Inhibitor Treatment Durations
The following table summarizes typical treatment durations for various Cdk9 inhibitors across different experimental assays as reported in the literature.
| Inhibitor/Degrader | Cell Line(s) | Treatment Duration | Assay Type | Key Findings |
| TB003 (Degrader) | Malme-3M | 2, 4, 8, and 12 hours | Western Blot | Time-dependent degradation of Cdk9.[7][8] |
| TB003 (Degrader) | NCI-H358 | 6 hours | Western Blot | Concentration-dependent reduction in Cdk9 protein levels.[8] |
| TB008 (Degrader) | MIA-PaCa-2 | 6 hours | Western Blot | Concentration-dependent effects on protein levels.[8] |
| SNS-032 | B-ALL cell lines | 24 hours | EdU Proliferation Assay | Dramatic decrease in EdU-positive cells.[9] |
| SNS-032 | B-ALL cell lines | 72 hours | Cell Viability (CTG) | Determination of IC50 values.[9][10] |
| AZD4573 | B-ALL cell lines | 72 hours | Cell Viability | Determination of IC50 values.[10] |
| LDC067 | Medulloblastoma cell lines | 72 hours | Cell Viability (MTT) | Dose-dependent decrease in cell growth.[11] |
| BAY1143572 | Hepatocellular Carcinoma cell lines | 72 hours | Cell Viability (MTT) | Examination of cell viability at indicated concentrations.[12] |
| AZD4573 | Hepatocellular Carcinoma cell lines | 72 hours | Cell Viability (MTT) | Examination of cell viability at indicated concentrations.[12] |
| CDK9i-1 | HCC1806, BT549 | 24 hours | Western Blot | Concentration-dependent reduction of p-RNAP II (Ser2), Mcl-1, and c-Myc.[13] |
| CDK9i-1 | HCC1806, HS68 | 24 hours | Cell Cycle Analysis | Dose-dependent decrease in S phase and increase in G2 phase.[13] |
| Flavopiridol | A2780 (ovarian cancer) | 24 and 72 hours | Cell Viability | No effect in Cdk9 knock-down cells at 24h, but growth inhibition at 72h.[4][14] |
| siRNA (Cdk9) | HuH7, HLE | 48 hours | Western Blot | Analysis of Cdk9 and downstream molecule expression.[15] |
| LY2857785 | S1T (ATL cell line) | Time-dependent (e.g., starting from 6 hours) | Apoptosis Assay | Dose- and time-dependent increase in late-phase apoptosis.[16] |
| THAL-SNS-032 (Degrader) | MOLT4 | 2 hours | Proteomics | Rapid degradation of Cdk9.[17] |
| JSH-150 | HL-60, MV4-11, MEC-1 | 2 hours | Western Blot | Inhibition of pS2-RNAP II, Mcl-1, and c-Myc levels.[5] |
| JSH-150 | HL-60, MV4-11, MEC-1 | 24 hours | Apoptosis Assay | Induction of PARP and Caspase-3 cleavage.[5] |
| BAY-1143572 | HEL, SET-2 | 48 hours | Apoptosis Assay | Dose-dependent induction of apoptosis.[18] |
| NVP2 | HEL, SET-2 | 48 hours | Apoptosis Assay | Dose-dependent induction of apoptosis.[18] |
Signaling Pathway and Experimental Workflow Diagrams
Cdk9 Signaling Pathway
Caption: Cdk9 inhibition by this compound blocks transcriptional elongation.
General Experimental Workflow for Cdk9 Inhibitor Studies
Caption: A typical workflow for evaluating Cdk9 inhibitors in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various cancer cell lines treated with Cdk9 inhibitors.[11][12]
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the cells for a predetermined duration, typically 72 hours.[11][12]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blot Analysis
This protocol is based on the analysis of Cdk9 and its downstream targets following inhibitor treatment.[8][13]
Objective: To assess the effect of this compound on the protein levels of Cdk9 (if it's a degrader) and downstream targets like phosphorylated RNAP II, Mcl-1, and c-Myc.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdk9, anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-c-Myc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 2, 4, 6, 8, 12, 24, or 48 hours).[7][8][13]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
For quantitative analysis, perform densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis induced by Cdk9 inhibitors.[9][16]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for a suitable duration to induce apoptosis (e.g., 24 or 48 hours).[9][18]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm | pharmaphorum [pharmaphorum.com]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma | IRVA [htlv.net]
- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. g1therapeutics.com [g1therapeutics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 17. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-11: Application Notes and Protocols for Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cdk9-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in in vitro kinase activity assays. This document includes detailed experimental protocols, data presentation, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the release of paused RNAPII and productive transcription elongation.[1][2][3] Dysregulation of CDK9 activity has been implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive therapeutic target.[3][4][5] this compound is a small molecule inhibitor designed to selectively target CDK9, offering a valuable tool for studying its biological functions and for potential therapeutic development.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK9.[6] This binding prevents the phosphorylation of CDK9 substrates, primarily the Serine-2 (Ser2) residues of the RNAPII C-terminal domain (CTD), as well as other negative elongation factors like DSIF and NELF.[1][2] Inhibition of CDK9 activity leads to a global suppression of transcription, particularly of genes with short-lived mRNAs, including many oncogenes like MYC and anti-apoptotic proteins like MCL1.[7]
Data Summary: In Vitro Kinase Inhibition
The inhibitory activity of various compounds against CDK9 and other kinases is summarized below. This data is crucial for understanding the potency and selectivity of these inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| This compound (CDDD11-8) | CDK9 | ~281-737 (in various TNBC cell lines) | Cell proliferation assay | [7] |
| KB-0742 | CDK9 | 6 | 10 µM ATP | [8] |
| 21e | CDK9 | 11 | Not specified | [8] |
| NVP-2 | CDK9 | Not specified | Not specified | [8] |
| AZD4573 | CDK9 | Not specified | Not specified | [8] |
| Flavopiridol | CDK9/T1 | Not specified | Not specified | [9] |
| SNS-032 | CDK9 | 4 | Not specified | [9][10] |
| Dinaciclib | CDK9/T1 | Not specified | Not specified | [11] |
| IIIM-290 | CDK9/T1 | 1.9 ± 1 | Not specified | [9] |
| CAN508 | CDK9/T1 | 350 ± 40 | 100 µM ATP | [9] |
| LY2857785 | CDK9 | 11 | Not specified | [12] |
| JWD-047 | CDK9/cyclin T1 | 44 | Adapta kinase assay | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: CDK9 signaling pathway in transcriptional regulation.
Caption: General workflow for an in vitro kinase activity assay.
Experimental Protocols
The following are generalized protocols for performing an in vitro kinase activity assay with this compound. The specific concentrations and reagents may need to be optimized based on the detection method and specific experimental goals.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This protocol is adapted for a generic luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[14][15]
Materials:
-
Recombinant human CDK9/Cyclin T1 or CDK9/Cyclin K enzyme[15][16]
-
Kinase substrate (e.g., a peptide substrate like RBER-CHKtide or PDKtide)[15][16]
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL Heparin, 3 µg/mL BSA)[14]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 384-well or 96-well microplates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add Kinase: Add 10 µL of diluted CDK9/Cyclin T1 enzyme solution to each well. The final concentration of the enzyme should be optimized for the assay (e.g., 17 nM).[14]
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Add 10 µL of a solution containing the kinase substrate and ATP to each well to initiate the reaction. The final concentrations of substrate (e.g., 80 µM) and ATP (e.g., 10 µM, or at the Km for ATP) should be optimized.[14]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[14]
-
Stop Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[14]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the percentage of kinase activity relative to the vehicle control against the logarithm of the this compound concentration. Determine the IC50 value using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay
This protocol uses a traditional radiometric method to measure the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human CDK9/Cyclin T1 or CDK9/Cyclin K enzyme
-
Protein or peptide substrate (e.g., GST-CTD, α-casein)
-
This compound
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl2, 100 µM EDTA)[17]
-
Phosphocellulose or streptavidin-coated filter plates (depending on the substrate)
-
Scintillation counter
Procedure:
-
Prepare this compound Dilutions: As described in Protocol 1.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, diluted this compound (or vehicle), and the substrate.
-
Add Kinase: Add the CDK9/Cyclin T1 enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]-ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the reaction at 30°C for a time determined to be within the linear range of the assay.[17]
-
Stop Reaction and Capture Substrate: Spot a portion of the reaction mixture onto the filter paper/plate. Immediately wash the filters extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Quantify Radioactivity: Air dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: As described in Protocol 1.
Troubleshooting
-
High background signal: Optimize the concentration of ATP and the washing steps in the radiometric assay. In luminescent assays, ensure the purity of the reagents.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase the incubation time, ensuring the reaction remains in the linear range.
-
Poor IC50 curve fit: Ensure the inhibitor concentrations span a wide enough range to define the top and bottom plateaus of the curve. Check for inhibitor solubility issues.
Conclusion
This compound is a valuable research tool for investigating the roles of CDK9 in cellular processes. The protocols and information provided here offer a solid foundation for designing and executing in vitro kinase activity assays to characterize the potency and selectivity of this compound and other potential CDK9 inhibitors. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. scbt.com [scbt.com]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-11 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key regulator of transcription elongation. It functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. By phosphorylating the C-terminal domain of RNA Polymerase II, Cdk9 facilitates the transition from transcription initiation to elongation, a process crucial for the expression of short-lived proteins, including many oncoproteins and anti-apoptotic factors.[1][2] Dysregulation of Cdk9 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[1][3]
Cdk9-IN-11 (also known as CDDD11-8) is a potent and highly selective inhibitor of Cdk9.[2][4][5] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those driven by transcriptional addiction.[4][5] These application notes provide detailed protocols for assessing the impact of this compound on cell viability and proliferation using standard colorimetric (MTT) and immunochemical (BrdU) assays.
Mechanism of Action of Cdk9 Inhibition
Cdk9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex. P-TEFb is recruited to gene promoters where it phosphorylates the serine 2 residue of the RNA Polymerase II C-terminal domain (CTD). This phosphorylation event releases the polymerase from a paused state, allowing for productive transcript elongation. Many genes critical for cancer cell survival, such as MYC and MCL1, have short-lived mRNAs and proteins, making their continuous transcription highly dependent on Cdk9 activity.
This compound, as a Cdk9 inhibitor, competitively binds to the ATP-binding pocket of Cdk9, preventing the phosphorylation of its substrates. This leads to a global decrease in transcription, with a particularly strong effect on genes with high transcriptional turnover. The resulting downregulation of key survival proteins induces cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound (CDDD11-8) in various cancer cell lines.
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| MDA-MB-453 | Luminal-like | 160 | [4] |
| MDA-MB-468 | Basal-like 1 | 258 | [4] |
| MDA-MB-231 | Mesenchymal-like | 400 | [4] |
| MFM-223 | Luminal-like | 468 | [4] |
Table 2: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Genetic Background | GI50 (µM) | Reference |
| MV4-11 | FLT3-ITD/ITD / MLL-AF4 | < 0.10 | [5] |
| MOLM-13 | FLT3-ITD/WT / MLL-AF9 | < 0.10 | [5] |
| MO91 | TRK fusion | < 0.10 | [5] |
| THP-1 | FLT3 WT/WT / MLL-AF9 | 0.46 | |
| PL21 | FLT3-ITD/WT | 0.34 |
Note: GI50 (Growth Inhibition 50) is a concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve with concentrations ranging from nanomolar to micromolar.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Proliferation Assay (BrdU Assay)
The BrdU (Bromodeoxyuridine) assay is an immunoassay that detects the incorporation of BrdU into newly synthesized DNA of proliferating cells. This provides a direct measure of DNA synthesis and, therefore, cell proliferation.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate at room temperature until color development is sufficient (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
-
Conclusion
This compound is a potent and selective inhibitor of Cdk9 that effectively reduces the viability and proliferation of cancer cells. The provided protocols for MTT and BrdU assays offer robust and reproducible methods for evaluating the efficacy of this compound in a laboratory setting. The quantitative data presented demonstrates the anti-proliferative activity of this compound across various cancer cell lines, highlighting its potential as a therapeutic agent. These application notes serve as a valuable resource for researchers investigating the role of Cdk9 in cancer and for professionals involved in the development of novel anti-cancer drugs.
References
- 1. CDDD11-8 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDDD11-8 | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Cdk9-IN-11 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its dysregulation is implicated in various cancers.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[3] This document provides detailed application notes and protocols for the use of Cdk9-IN-11, a potent CDK9 inhibitor, as a ligand in the development of PROTACs for targeted protein degradation. The primary focus is on "PROTAC CDK9 Degrader-1," a selective CDK9 degrader that utilizes this compound as its CDK9-binding moiety.[1][4]
Mechanism of Action
This compound-based PROTACs, such as PROTAC CDK9 Degrader-1, are heterobifunctional molecules. One end incorporates the this compound scaffold to bind to CDK9, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[1][2] This ternary complex formation (PROTAC-CDK9-E3 ligase) facilitates the ubiquitination of CDK9, marking it for degradation by the 26S proteasome.[3] This targeted degradation approach offers a powerful alternative to traditional kinase inhibition.
Signaling Pathway
The degradation of CDK9 by a this compound based PROTAC disrupts its critical role in transcriptional regulation, leading to downstream anti-proliferative and pro-apoptotic effects.
Quantitative Data
While extensive quantitative data for PROTACs specifically utilizing this compound is limited, the available information for "PROTAC CDK9 Degrader-1" and other exemplary CDK9 PROTACs is summarized below.
| PROTAC Name | CDK9 Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |
| PROTAC CDK9 Degrader-1 | This compound | Cereblon Ligand | HCT116 | N/A | >65% at 20 µM | N/A | [1][2] |
| B03 | BAY-1143572 | Pomalidomide | MV4-11 | 7.62 | ~100% at 500 nM | N/A | [5] |
| dCDK9-202 | SNS-032 | TX-16 (CRBN) | TC-71 | 3.5 | >99% | 8.5 | [6][7] |
| PROTAC 1 | Atuveciclib | N/A | MV4-11 | 7.6 | N/A | N/A | [5] |
| F3 (dual degrader) | N/A | Cereblon Ligand | PC-3 | 33 (for CDK9) | N/A | 120 | [8][9] |
Note: "N/A" indicates that the data was not available in the cited sources. The data for B03, dCDK9-202, PROTAC 1, and F3 are provided as representative examples of potent and selective CDK9 degraders.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound based PROTACs are provided below.
Western Blotting for CDK9 Degradation
This protocol is for assessing the dose-dependent degradation of CDK9 in a selected cell line (e.g., HCT116).[10]
Experimental Workflow:
Materials:
-
This compound based PROTAC (e.g., PROTAC CDK9 Degrader-1)
-
HCT116 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-CDK9, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the this compound PROTAC (e.g., 2.5, 5, 10, 20 µM) for a specified time (e.g., 6 hours).[10] Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against CDK9 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the CDK9 signal to the loading control.
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the effect of the this compound PROTAC on cell proliferation and viability.[7]
Materials:
-
This compound based PROTAC
-
Target cancer cell line
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC for 72-96 hours.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
In Vitro Ubiquitination Assay
This assay confirms that the degradation of CDK9 is mediated by the ubiquitin-proteasome system.
Materials:
-
This compound based PROTAC
-
Target cancer cell line
-
MG132 (proteasome inhibitor)
-
Immunoprecipitation-grade anti-CDK9 antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the this compound PROTAC in the presence or absence of the proteasome inhibitor MG132 for a specified time.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate CDK9 using an anti-CDK9 antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated CDK9. An increase in the ubiquitinated CDK9 signal in the presence of the PROTAC and MG132 confirms a ubiquitin-proteasome-dependent degradation mechanism.
Conclusion
This compound is a valuable tool for the development of selective CDK9-targeting PROTACs. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of novel this compound based degraders. While specific quantitative data for "PROTAC CDK9 Degrader-1" is emerging, the success of other CDK9 PROTACs highlights the significant potential of this approach in cancer drug discovery. Further characterization of this compound based PROTACs will be crucial for their advancement as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC CDK2/9 Degrader-1 - MedChem Express [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CDK9 Inhibitors in Combination Cancer Therapy
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2][3][4] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the elongation of transcription for a multitude of genes, including many oncogenes and anti-apoptotic proteins.[1][2][5] In numerous cancers, including hematological malignancies and solid tumors, there is a notable dysregulation and overexpression of CDK9.[2][6] This aberrant activity leads to the sustained expression of short-lived proteins crucial for cancer cell survival and proliferation, such as MYC and Myeloid Cell Leukemia 1 (MCL-1).[3][6][7][8] Consequently, inhibiting CDK9 has emerged as a promising anti-cancer strategy.[6][9]
The therapeutic efficacy of CDK9 inhibitors can be significantly enhanced through combination with other anti-cancer drugs.[3] This approach can lead to synergistic cell killing, overcome resistance mechanisms, and potentially allow for lower, less toxic doses of each agent.[10][11] This document outlines key combination strategies, presents quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Combination Strategies with CDK9 Inhibitors
Preclinical and clinical studies have demonstrated the synergistic potential of CDK9 inhibitors with various classes of anti-cancer drugs.
1. Combination with BCL-2 Inhibitors (e.g., Venetoclax): The anti-apoptotic protein MCL-1 is a primary resistance factor to the BCL-2 inhibitor venetoclax, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[12][13] CDK9 inhibitors effectively downregulate MCL-1 transcription, thereby sensitizing cancer cells to venetoclax-induced apoptosis.[10][11][12] This combination has shown significant synergy in various AML and lymphoma models.[10][12]
2. Combination with PARP Inhibitors (e.g., Olaparib): In cancers proficient in Homologous Recombination (HR) repair, the efficacy of PARP inhibitors is limited.[9] CDK9 has been implicated in the HR pathway, and its inhibition can downregulate key HR proteins like BRCA1.[9][14] This induced "BRCAness" renders the cancer cells susceptible to PARP inhibitor-mediated synthetic lethality.[9][15] This strategy is particularly promising for expanding the utility of PARP inhibitors in BRCA1 wild-type ovarian and breast cancers.[9][14]
3. Combination with Chemotherapy (e.g., 5-Fluorouracil, Azacitidine): CDK9 inhibitors can enhance the cytotoxic effects of traditional chemotherapy agents. For instance, in esophageal adenocarcinoma, the CDK9 inhibitor BAY1143572 demonstrated synergy with 5-fluorouracil by augmenting the downregulation of MCL-1.[16][17] In AML, the addition of a CDK9 inhibitor to the standard combination of azacitidine and venetoclax resulted in enhanced cytotoxicity, irrespective of TP53 mutation status.[18]
4. Combination with BET Inhibitors (e.g., JQ1): In MLL-rearranged acute leukemia, both CDK9 and the BET protein BRD4 are critical for driving the expression of oncogenes like MYC.[19][20] Co-inhibition of CDK9 and BET has demonstrated strong synergy in preclinical models, leading to a more profound downregulation of key driver genes and increased apoptosis.[19]
Data Presentation: In Vitro Synergy of CDK9 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies investigating the synergistic effects of CDK9 inhibitors with other anti-cancer agents.
Table 1: Synergy of CDK9 Inhibitors with Venetoclax in Hematological Malignancies
| Cell Line | Cancer Type | CDK9 Inhibitor (Concentration) | Venetoclax (Concentration) | Synergy Assessment | Reference |
| MV4-11 | AML | Voruciclib (varied) | Varied | CI < 1 | [12] |
| U937 | AML | Voruciclib (varied) | Varied | CI < 1 | [12] |
| THP-1 | AML | Voruciclib (varied) | Varied | CI < 1 | [12] |
| MOLM-13 | AML | Voruciclib (varied) | Varied | CI < 1 | [12] |
| SU-DHL-4 | Lymphoma | A-1592668 (varied) | Varied | Synergistic | [6] |
| OCI-Ly1 199R | Lymphoma | A-1592668 (varied) | Varied | Synergistic | [6] |
CI: Combination Index; a value < 1 indicates synergy.
Table 2: Synergy of CDK9 Inhibitors with PARP Inhibitors in Ovarian Cancer
| Cell Line | BRCA1 Status | CDK9 Inhibitor (Concentration) | Olaparib (Concentration) | Effect | Reference |
| A2780 | Proficient | CDKI-73 (varied) | Varied | Significant suppression of cell viability and colony formation | [9] |
| SKOV3 | Proficient | CDKI-73 (varied) | Varied | Significant suppression of cell viability and colony formation | [9] |
Table 3: Synergy of CDK9 Inhibitors with Chemotherapy
| Cell Line | Cancer Type | CDK9 Inhibitor (Concentration) | Chemotherapy Agent (Concentration) | Synergy Assessment | Reference |
| OE19 | Esophageal Adenocarcinoma | BAY1143572 (varied) | 5-Fluorouracil (varied) | Synergistic | [16][17] |
| OE33 | Esophageal Adenocarcinoma | BAY1143572 (varied) | 5-Fluorouracil (varied) | Synergistic | [16][17] |
| THP1 | AML (p53 mutant) | Dinaciclib (5-12 nM) | Azacitidine (20-3000 nM) + Venetoclax (1500-20000 nM) | Enhanced apoptosis | [18] |
| MV4-11 | AML (p53 WT) | Dinaciclib (5-12 nM) | Azacitidine (20-3000 nM) + Venetoclax (1500-20000 nM) | Enhanced apoptosis | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from the cited literature and may require optimization for specific cell lines and compounds.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of single agents and combinations on cell proliferation.
-
Materials: 96-well plates, cancer cell lines, culture medium, CDK9 inhibitor, combination drug, MTT solution (5 mg/mL in PBS), solubilization buffer (e.g., acidic isopropanol).
-
Procedure:
-
Seed 2 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[21]
-
Treat cells with a range of concentrations of the CDK9 inhibitor, the combination drug, or both. Include vehicle-treated wells as a control.
-
Incubate for 48-72 hours at 37°C.[22]
-
Add 10 µL of MTT solution to each well and incubate for 3 hours.[21]
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 490 nm using a microplate reader.[21]
-
Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using software like CompuSyn, which determines the Combination Index (CI).[12]
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Materials: 6-well plates, cancer cell lines, culture medium, CDK9 inhibitor, combination drug, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.[12]
-
3. Western Blotting
-
Objective: To analyze the expression levels of key proteins involved in the drug response.
-
Materials: Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., against p-Ser2-RNAPII, MCL-1, c-MYC, cleaved PARP, cleaved Caspase-3, β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.[23]
-
Procedure:
-
Treat cells with drugs for the desired time, then lyse the cells on ice.[23]
-
Determine protein concentration using a BCA assay.[23]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.[23]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Materials: Immunocompromised mice (e.g., BALB/c nu/nu or NSG), cancer cell line, Matrigel (optional), CDK9 inhibitor, combination drug, calipers, animal balance.
-
Procedure:
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank or relevant tissue of the mice.[24][25]
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).[24][26]
-
Administer drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).[24][26]
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.[26]
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[24]
-
All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[27]
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of CDK9 inhibitor combination therapy.
Caption: General workflow for preclinical evaluation.
Conclusion
The combination of CDK9 inhibitors with other targeted therapies and conventional chemotherapy represents a powerful strategy to enhance anti-tumor efficacy and overcome drug resistance. The primary mechanism involves the CDK9 inhibitor-mediated downregulation of key survival proteins like MCL-1 and DNA repair proteins like BRCA1, which sensitizes cancer cells to the action of other drugs. The protocols and data presented here provide a framework for the preclinical evaluation of novel CDK9 inhibitor combinations. Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from these combination therapies and on optimizing dosing schedules to maximize synergy while minimizing toxicity.[11][28]
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK9 Inhibitors: A promising combination partner in treating haematological malignancies - ecancer [ecancer.org]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 21. aacrjournals.org [aacrjournals.org]
- 22. mdpi.com [mdpi.com]
- 23. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer [mdpi.com]
- 25. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 26. Cancer Cell Line Efficacy Studies [jax.org]
- 27. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using a Selective CDK9 Inhibitor
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and a validated target in oncology.[1][2][3] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, making it a promising therapeutic strategy for various cancers.[4][5][6] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to CDK9 inhibitors is crucial for the development of next-generation therapies and combination strategies to overcome resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective CDK9 inhibitor for studying drug resistance mechanisms. Due to the limited publicly available information on a specific compound named "Cdk9-IN-11," this document will focus on the principles and methodologies using a representative selective CDK9 inhibitor, for which substantial data exists. The protocols and data presented are based on established findings in the field of CDK9 inhibition and resistance.
Understanding the Role of CDK9 in Cancer and Drug Resistance
CDK9, as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation.[7][8][9] In many cancers, there is a dependency on the continuous high-level expression of certain oncogenes and anti-apoptotic proteins, a phenomenon known as transcriptional addiction.[10] By inhibiting CDK9, the supply of these critical survival proteins is cut off, leading to apoptosis in cancer cells.
Mechanisms of resistance to CDK9 inhibitors can include:
-
Target-based mutations: Alterations in the CDK9 kinase domain can prevent inhibitor binding. A notable example is the L156F mutation in CDK9, which confers resistance to the selective inhibitor BAY1251152 by causing steric hindrance.[10][11][12]
-
Upregulation of alternative survival pathways: Cancer cells may adapt by activating other signaling pathways to compensate for the loss of CDK9-dependent transcription.
-
Drug efflux pumps: Increased expression of drug transporters can reduce the intracellular concentration of the inhibitor.
Quantitative Data on Selective CDK9 Inhibitors
The following tables summarize key quantitative data for representative selective CDK9 inhibitors, providing a baseline for designing experiments to study drug resistance.
Table 1: In Vitro Inhibitory Activity of Selective CDK9 Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Reference |
| Atuveciclib (BAY 1143572) | CDK9 | 13 (low ATP), 380 (high ATP) | In vitro kinase assay | [13] |
| A-1467729 | CDK9 | 1.2 | In vitro kinase assay | [13] |
| A-1592668 | CDK9 | 2.6 | In vitro kinase assay | [13] |
| Fadraciclib (CYC065) | CDK2, CDK9 | 5 (CDK2), 26 (CDK9) | In vitro kinase assay | [13] |
| CDDD11-8 | CDK9 | 281-734 | TNBC cell lines | [5] |
| JSH-150 | CDK9 | 1.1-44 (GI50) | Multiple cancer cell lines | [6] |
| LY-2857785 | CDK9, CDK8, CDK7 | 11 (CDK9), 16 (CDK8), 246 (CDK7) | In vitro kinase assay | [6] |
| SNS-032 (BMS-387032) | CDK9, CDK2, CDK7 | 4 (CDK9), 38 (CDK2), 62 (CDK7) | In vitro kinase assay | [4] |
Table 2: Cellular Activity of Selective CDK9 Inhibitors
| Compound | Assay | IC50 / EC50 (nM) | Cell Line(s) | Reference |
| CDDD11-8 | Proliferation | 281-734 | TNBC cell lines | [5] |
| JSH-150 | pSer2-RNAP II Inhibition | < 100 | HL-60, MV4-11, MEC-1 | [6] |
| LY-2857785 | pSer2-RNAP II Inhibition | 42 | U2OS | [6] |
| LY-2857785 | Proliferation | 40 | MV-4-11 | [6] |
| A-1467729 | pSer2-RNAP II Inhibition | 26.7 | Cellular assay | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate drug resistance mechanisms to CDK9 inhibitors.
Generation of Drug-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to a selective CDK9 inhibitor.
Protocol:
-
Cell Culture: Culture the parental cancer cell line (e.g., MOLM13 for AML) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.[12]
-
Dose Escalation:
-
Start by treating the cells with the CDK9 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of the inhibitor.
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Monitor cell viability and growth rates at each concentration.
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture (typically 6-12 months), the cell population should exhibit significant resistance.
-
Isolate single-cell clones by limiting dilution or single-cell sorting.
-
Expand the clones and confirm their resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
-
Characterization: The resulting resistant cell line (e.g., MOLM13-BR for BAY1251152-resistant) can then be used for downstream mechanistic studies.[10]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the CDK9 inhibitor.
Protocol (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 24, 48, or 72 hours).[12]
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of the CDK9 inhibitor on target proteins and downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the CDK9 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against CDK9, phospho-RNA Polymerase II (Ser2), Mcl-1, c-Myc, and PARP.[8]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Genomic Sequencing
Objective: To identify potential mutations in the CDK9 gene that may confer resistance.
Protocol:
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA from both parental and resistant cell lines.
-
Library Preparation and Sequencing:
-
For whole-exome sequencing, prepare sequencing libraries from the genomic DNA.
-
For targeted sequencing of the CDK9 gene, amplify the coding region using PCR and then prepare libraries.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).[12]
-
-
Data Analysis:
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Experimental Workflow for Generating and Characterizing Drug-Resistant Cell Lines.
Caption: Logical Relationship of CDK9 Inhibitor Resistance Mechanisms.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcsciences.com [lcsciences.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of CDK9 Inhibitors in Mouse Models
Note: While specific in vivo studies for a compound designated "Cdk9-IN-11" are not prominently available in the reviewed literature, this document provides a comprehensive guide based on established protocols and data from various well-characterized CDK9 inhibitors used in murine models. These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of CDK9 inhibitors.
Introduction to CDK9 Inhibition in Cancer Therapy
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (primarily Cyclin T1), forms the positive transcription elongation factor b (P-TEFb).[1][2] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation.[2][3] In many cancers, there is a heightened dependence on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[1][2] Inhibition of CDK9 leads to the rapid downregulation of these key survival proteins, inducing apoptosis in cancer cells and providing a promising therapeutic strategy.[2][3][4] Preclinical in vivo studies using mouse models are essential for evaluating the efficacy, safety, and pharmacokinetic profiles of novel CDK9 inhibitors.
Quantitative Data from In Vivo Studies of Representative CDK9 Inhibitors
The following tables summarize quantitative data from various in vivo studies on different CDK9 inhibitors, providing a comparative overview of their efficacy, toxicity, and pharmacokinetic properties in mouse models.
Table 1: In Vivo Efficacy of CDK9 Inhibitors
| Compound | Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| A-1592668 | Xenograft (MV4-11) | Acute Myeloid Leukemia | Not specified | Potent cell killing | [4] |
| JSH-150 | Xenograft (MV4-11) | Acute Myeloid Leukemia | 10 mg/kg | Almost complete tumor progression suppression | [2] |
| Compound 9 | Xenograft (MV4-11) | Acute Myeloid Leukemia | 10 mg/kg | Significant tumor weight reduction | [1] |
| Compound 9 | Xenograft (MV4-11) | Acute Myeloid Leukemia | 20-30 mg/kg | 98.7% tumor weight reduction | [1] |
| Compounds 40 & 41 | Xenograft (H929) | Multiple Myeloma | 3.75 mg/kg | Up to 48% TGI | [1] |
| Compounds 40 & 41 | Xenograft (H929) | Multiple Myeloma | 15 mg/kg | Up to 70% TGI | [1] |
| MC180295 | Xenograft (SW48) | Colorectal Cancer | Not specified | Slowed tumor growth and improved survival | [2] |
| LDC526 | Xenograft (Human CLL) | Chronic Lymphocytic Leukemia | 75 mg/kg for 5 days | 77% reduction of human CLL cells in spleens | [5] |
| LDC526 | TCL1 transgenic | Chronic Lymphocytic Leukemia | 50 mg/kg for 2 days | 16-fold reduction of blood CLL cell numbers | [5] |
| AZD4573 | PDX (HBCx-134-palboR31) | ER+ Breast Cancer | Not specified | Tumor regression | [6] |
Table 2: In Vivo Toxicity of CDK9 Inhibitors
| Compound | Mouse Model | Dosing Regimen | Observed Toxicities | Reference |
| A-1592668 + Venetoclax | Lymphoma and AML models | Not specified | Well-tolerated | [4] |
| Compound 9 | Balb/c | 20-30 mg/kg | Negative effect on body weight | [1] |
| Compound 9 | Balb/c | 10 mg/kg | Well-tolerated, stable body weight | [1] |
| MC180295 | NSG (SW48 xenograft) | Not specified | No overt toxicity, as measured by body weight | [2] |
| THAL-SNS-032 | Not specified | Not specified | Gastrointestinal toxicity observed | [7] |
| CDK9 PROTAC | Not specified | Not specified | Considered a toxic approach with an inverse therapeutic index | [7] |
| Cdk9 suppression (shRNA) | Transgenic mice | Doxycycline-induced | Weight loss, acinar atrophy (pancreas), myocarditis, gastritis | [8][9] |
Table 3: Pharmacokinetics of CDK9 Inhibitors in Mice
| Compound | Administration Route | Dose | Oral Bioavailability | Clearance (Clp) | Reference |
| A-1592668 | Oral gavage | Not specified | Similar to A-1467729 | 0.63 L/h/kg (in rat) | [4] |
| CDKI-73 | Oral | 10 mg/kg | 56% | Not specified | [1] |
| JSH-150 | Oral | Not specified | Suitable for oral administration | Not specified | [2] |
| IIIM-290 | Oral | 50 mg/kg | 71% | Not specified | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK9 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for in vivo CDK9 inhibitor studies.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating CDK9 inhibitors in vivo.
Animal Models and Tumor Implantation
-
Animal Strains: Immunocompromised mice such as NOD/scid/γc-null (NSG) or athymic nude (Nu/J) mice are commonly used for xenograft studies to prevent rejection of human tumor cells. For studies involving syngeneic models or transgenic mice (e.g., TCL1 for CLL), immunocompetent strains are used.
-
Cell Lines: Hematologic malignancy cell lines like MV4-11 (AML) and H929 (Multiple Myeloma), or solid tumor lines such as SW48 (Colorectal) are frequently used.[1][2][4]
-
Implantation:
-
Culture selected cancer cells to a logarithmic growth phase.
-
Harvest and resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel, to a final concentration of approximately 1x10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Compound Formulation and Administration
-
Formulation: The CDK9 inhibitor is typically formulated in a vehicle suitable for the chosen administration route. A common vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.2% Tween 80 in water. For intraperitoneal (IP) injections, a mix of DMSO, PEG300, Tween 80, and saline can be used.[11]
-
Administration:
-
Randomly assign mice with established tumors to treatment (CDK9 inhibitor) and control (vehicle) groups.
-
Administer the compound or vehicle according to the planned schedule (e.g., once daily, twice daily) and route (e.g., oral gavage, IP injection). Doses will vary based on the compound's potency and tolerability, ranging from 10 mg/kg to 75 mg/kg in published studies.[1][5]
-
Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor dimensions using digital calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: Volume = (length x width²)/2.[6]
-
Body Weight and Clinical Signs: Monitor and record the body weight of each animal daily or at each tumor measurement. Observe for any clinical signs of toxicity, such as changes in posture, activity, or grooming. A body weight loss exceeding 15-20% is often a criterion for euthanasia.[11]
-
Efficacy Endpoints: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. Survival analysis may also be performed.
Pharmacodynamic (Biomarker) Analysis
-
Objective: To confirm target engagement and downstream effects of the CDK9 inhibitor in the tumor tissue.
-
Procedure:
-
At the end of the study, or at specific time points after dosing, euthanize a subset of mice.
-
Excise tumors and other relevant tissues.
-
Prepare tissue lysates for Western blot analysis.
-
Probe for key biomarkers:
-
Target Engagement: Phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2). A decrease indicates CDK9 inhibition.[4][8]
-
Downstream Effects: Levels of short-lived proteins such as MCL-1 and MYC. A reduction in these proteins is an expected consequence of CDK9 inhibition.[1][2][3]
-
Apoptosis: Cleaved PARP or cleaved Caspase-3 as markers of induced apoptosis.[1][3]
-
-
Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the CDK9 inhibitor.
-
Procedure:
-
Administer a single dose of the CDK9 inhibitor to a cohort of non-tumor-bearing mice via the intended clinical route (e.g., oral) and intravenously.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze the concentration of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
-
By following these protocols and utilizing the provided data as a reference, researchers can effectively design and execute in vivo studies to evaluate the preclinical potential of novel CDK9 inhibitors.
References
- 1. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.cshl.edu [repository.cshl.edu]
Application Notes and Protocols: Cdk9-IN-11 Formulation for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a significant therapeutic target, particularly in oncology.[1][2][3] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates RNA Polymerase II, facilitating the transcription of genes crucial for cancer cell survival.[2] Cdk9-IN-11 is a potent and selective inhibitor of CDK9, making it a valuable tool for preclinical research.[4] Proper formulation of this compound is critical for ensuring its bioavailability, stability, and efficacy in animal models. This document provides detailed protocols and guidelines for the preparation of this compound formulations for in vivo studies.
CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the P-TEFb complex.[2] The activity of P-TEFb is essential for releasing promoter-proximally paused RNA Polymerase II (Pol II) into productive gene transcription.[5][6] This is accomplished through the phosphorylation of the Pol II C-Terminal Domain (CTD) as well as negative elongation factors like DSIF and NELF.[6] In an inactive state, P-TEFb is often sequestered by the 7SK snRNP complex.[1] Various cellular signals can release P-TEFb, allowing it to be recruited to gene promoters to drive transcription.[1] Inhibition of CDK9 by compounds like this compound blocks this process, leading to transcriptional suppression and apoptosis in cancer cells dependent on this pathway.[3]
Properties and Solubility of this compound
While specific quantitative solubility data for this compound is not extensively published, information from chemical suppliers and formulation guidelines for similar poorly soluble kinase inhibitors can be used to develop appropriate vehicles for animal studies.[7][8] this compound is a potent inhibitor intended for research use.[4] Stock solutions are typically prepared in DMSO. For in vivo working solutions, it is highly recommended to prepare them freshly on the day of use to avoid precipitation and degradation.[4][9]
Table 1: Summary of this compound Properties and Handling
| Property | Description | Source |
|---|---|---|
| Target | Cyclin-dependent kinase 9 (CDK9) | [4] |
| Primary Use | Research tool for studying CDK9 inhibition; Ligand for PROTAC development | [4] |
| Stock Solution | Typically dissolved in DMSO. | [7] |
| Storage (Stock) | Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid freeze-thaw cycles. | [4] |
| In Vivo Solution | Prepare fresh daily. Solutions are generally unstable. |[4][9] |
Formulation Protocols for Animal Studies
The choice of formulation vehicle and route of administration depends on the experimental design, the required dose, and the pharmacokinetic profile being targeted. Below are several standard formulations successfully used for kinase inhibitors with low aqueous solubility.[8] It is crucial to perform a small-scale tolerability study with the chosen vehicle in a few animals before commencing a large-scale efficacy study.
Table 2: Example Formulations for this compound Animal Dosing
| Formulation Type | Vehicle Composition (v/v/v) | Recommended Route | Notes |
|---|---|---|---|
| Aqueous Suspension | 0.5% CMC-Na + 0.25% Tween 80 in sterile water | Oral (PO) | A common and well-tolerated vehicle for oral gavage. Requires sonication and agitation. |
| PEG Solution | 100% PEG400 | Oral (PO) | Suitable for compounds soluble in polyethylene glycol. |
| Co-solvent (IP/IV) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Intraperitoneal (IP), Intravenous (IV) | A standard formulation for achieving solubility. The final DMSO concentration should be monitored for toxicity. |
| Co-solvent (SC) | 10% DMSO + 90% Corn Oil | Subcutaneous (SC) | Creates a depot for slower release of the compound. Requires thorough mixing. |
Protocol 3.1: Preparation of an Aqueous Suspension for Oral (PO) Administration
This protocol is adapted for a formulation consisting of 0.5% Carboxymethylcellulose (CMC-Na) and 0.25% Tween 80.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water or saline
-
Magnetic stirrer and stir bar
-
Sonicator (optional, but recommended)
-
Sterile tubes
Methodology:
-
Prepare the Vehicle:
-
To prepare 50 mL of the vehicle, add 0.25 g of CMC-Na to ~45 mL of sterile water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved. This may take some time.
-
Add 125 µL of Tween 80 to the solution.
-
Bring the final volume to 50 mL with sterile water and mix until homogeneous.
-
-
Prepare the this compound Suspension:
-
Calculate and weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse receiving 100 µL, the concentration is 1 mg/mL).
-
Place the powder in a sterile tube.
-
Add a small amount of the prepared vehicle to the powder to create a uniform paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a fine, homogenous suspension.
-
-
Administration:
-
Stir the suspension continuously before and during dosing to ensure each animal receives a uniform dose.
-
Administer to animals via oral gavage. Prepare this formulation fresh daily.
-
Protocol 3.2: Preparation of a Co-solvent Solution for Intraperitoneal (IP) Injection
This protocol uses a common co-solvent system to dissolve poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Methodology:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, dose, and injection volume. For this example, the final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Dissolve the Compound:
-
Weigh the necessary amount of this compound.
-
Dissolve the powder completely in the required volume of DMSO. Gentle warming or sonication may aid dissolution. Ensure the solution is clear.
-
-
Prepare the Final Formulation:
-
In a separate sterile tube, add the PEG300 to the DMSO/Cdk9-IN-11 solution and mix thoroughly.
-
Add the Tween 80 and mix again until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture, vortexing continuously. The solution may become slightly viscous. Observe carefully for any precipitation. If precipitation occurs, the formulation may not be suitable at that concentration.
-
-
Administration:
-
Administer to animals via intraperitoneal injection. As with all formulations, prepare fresh before use.[9]
-
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a cancer model (e.g., a tumor xenograft) involves several key stages, from initial preparation to final data analysis.[10]
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK9-Cyclin T1 PPI-IN-1 | CDK | | Invivochem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Cdk9-IN-11 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Cdk9-IN-11. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimentation with this potent CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcription elongation, particularly of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. This compound also serves as a ligand for the development of PROTAC (Proteolysis Targeting Chimera) CDK9 degraders.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound. For the solid powder, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh solutions for experiments, as solutions of similar kinase inhibitors can be unstable.[2]
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound can be used for in vivo experiments. However, due to its limited aqueous solubility, specific formulations are required. Common formulations involve a mixture of solvents and solubilizing agents to achieve a suitable concentration for administration.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.
Problem: this compound is not dissolving in my chosen solvent.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: this compound has high solubility in DMSO, but very low solubility in aqueous solutions.
-
Hygroscopic Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[1]
-
Insufficient Solubilization Energy: The compound may require energy to dissolve completely.
Troubleshooting Workflow:
Caption: A stepwise guide for troubleshooting this compound solubility issues.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 269.23 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
Table 2: In Vivo Formulations for this compound
| Formulation Components | Achievable Concentration | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.73 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.73 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.73 mM) | Clear Solution |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, use 37.14 mg of this compound (Molecular Weight: 371.43 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an In Vivo Formulation (Example: with PEG300 and Tween-80)
Materials:
-
100 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL final solution at a concentration of 2.5 mg/mL (6.73 mM), start by calculating the required volume of the 100 mM DMSO stock solution: (6.73 mM * 1 mL) / 100 mM = 0.0673 mL (or 67.3 µL)
-
In a sterile tube, add the solvents in the following order, mixing after each addition:
-
67.3 µL of 100 mM this compound in DMSO (this will be approximately 10% of the final volume if adjusted slightly for a 10% DMSO final concentration)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Vortex the solution thoroughly to ensure it is a clear and homogenous mixture.
-
This formulation should be prepared fresh on the day of use.
Cdk9 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of CDK9 in transcriptional regulation and the point of intervention for this compound.
Caption: The CDK9 signaling pathway in transcription and its inhibition by this compound.
References
Cdk9-IN-11 Dissolution: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and utilizing Cdk9-IN-11 in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How do I dissolve this compound for in vitro experiments?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO, reaching concentrations up to 100 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can significantly impact solubility.[1]
Q2: I am observing precipitation or cloudiness when dissolving this compound in DMSO. What should I do?
If you encounter solubility issues, gentle warming and/or sonication can be used to facilitate dissolution.[1][2] Ensure your DMSO is of high purity and has not been repeatedly opened, as this can introduce moisture and decrease its solvating capacity.
Q3: What is the best way to prepare and store a stock solution?
It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 100 mg/mL. Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Storage Recommendations for Stock Solutions:
Q4: How do I prepare a working solution of this compound for in vivo animal experiments?
For in vivo studies, a multi-solvent formulation is typically required to maintain solubility and biocompatibility. It is critical to start with a clear, fully dissolved stock solution in DMSO before sequentially adding co-solvents.[1] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. The solvents must be added in a specific order, ensuring the solution is mixed thoroughly after each addition.
Q5: My in vivo formulation has precipitated. How can I resolve this?
If precipitation or phase separation occurs during the preparation of the in vivo formulation, gentle heating and sonication can help redissolve the compound.[1] However, it is often best to prepare the formulation fresh immediately before administration to ensure homogeneity and accurate dosing.
Data Presentation: Solubility and Stock Solutions
The following tables provide quantitative data for preparing this compound solutions.
Table 1: Solubility of this compound
| Solvent/Formulation | Maximum Solubility | Notes |
| DMSO | 100 mg/mL (269.23 mM) | Ultrasonic assistance may be needed.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.73 mM) | Prepare by adding solvents sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.73 mM) | A clear solution is expected.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.73 mM) | Suitable for certain administration routes.[1] |
Table 2: Preparation of Stock Solutions in DMSO
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.6923 mL | 13.4615 mL | 26.9230 mL |
| 5 mM | 0.5385 mL | 2.6923 mL | 5.3846 mL |
| 10 mM | 0.2692 mL | 1.3462 mL | 2.6923 mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously.
-
If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
Protocol 2: Preparation of a 2.5 mg/mL Working Solution (In Vivo)
This protocol is an example for preparing 1 mL of working solution. The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final concentration will be 2.5 mg/mL. This working solution should be prepared fresh and used on the same day.[1]
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Role of CDK9 in transcription and its inhibition by this compound.
References
Cdk9-IN-11 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk9-IN-11. This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and serves as the ligand for the PROTAC® CDK9 Degrader-1 (HY-103628). Understanding its selectivity is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target of this compound?
A1: The primary known off-target of this compound is Cyclin-Dependent Kinase 5 (CDK5).[1] This has been demonstrated in in vitro kinase assays where the compound showed inhibitory activity against both CDK9 and CDK5.
Q2: How does the selectivity of this compound compare to its corresponding PROTAC® degrader?
A2: The PROTAC® degrader derived from this compound (PROTAC® CDK9 Degrader-1) demonstrates enhanced selectivity for CDK9 degradation. While this compound inhibits the kinase activity of both CDK9 and CDK5, the PROTAC® selectively induces the degradation of CDK9 protein, with minimal effect on other CDK family members.[1]
Q3: What are the potential phenotypic consequences of off-target CDK5 inhibition by this compound?
A3: CDK5 is involved in various cellular processes, particularly in neuronal development and function. Off-target inhibition of CDK5 could potentially lead to effects on neuronal signaling, cell migration, and other CDK5-dependent pathways. In non-neuronal cells, CDK5 has been implicated in processes such as cell cycle regulation and apoptosis. Therefore, unexpected cellular phenotypes observed with this compound treatment could be attributable to its effect on CDK5.
Q4: My experimental results with this compound are inconsistent with known effects of CDK9 inhibition. What could be the cause?
A4: Inconsistencies could arise from the off-target inhibition of CDK5 by this compound. We recommend performing control experiments to delineate the effects of CDK9 inhibition from those of CDK5 inhibition. This could involve using a more selective CDK9 inhibitor, if available, or using siRNA/shRNA to specifically knock down CDK9 and comparing the phenotype to that observed with this compound treatment.
Q5: How can I confirm if the observed effects in my experiment are due to off-target activity of this compound?
A5: To confirm off-target effects, you can perform several experiments:
-
Orthogonal Inhibitor Study: Use a structurally different and highly selective CDK9 inhibitor. If the phenotype is not replicated, it suggests the original observation may be due to off-target effects of this compound.
-
Genetic Knockdown: Use siRNA or shRNA to specifically deplete CDK9. Compare the resulting phenotype with that from this compound treatment.
-
Rescue Experiment: If a specific off-target is suspected (e.g., CDK5), overexpressing a drug-resistant mutant of that target could rescue the phenotype.
-
Kinase Profiling: Perform an in vitro kinase panel screen with this compound to identify its full range of targets at the concentration used in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Viability or Apoptosis Results
-
Problem: You observe a greater or lesser effect on cell viability or apoptosis than anticipated based on CDK9's role.
-
Possible Cause: Off-target inhibition of CDK5, which can also play a role in cell survival and apoptosis, may be influencing the outcome.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting CDK9 in your cellular system at the concentrations used. This can be done by Western blot analysis of downstream CDK9 targets, such as phosphorylation of the RNA Polymerase II C-terminal domain (Ser2).
-
Assess CDK5 Activity: If possible, measure the activity of CDK5 or the phosphorylation of its known substrates in your experimental system following treatment with this compound.
-
Compare with a Selective Inhibitor: Benchmark your results against a more selective CDK9 inhibitor that has minimal activity against CDK5.
-
Issue 2: Discrepancies in Gene Expression Profiles
-
Problem: RNA-sequencing or qPCR data shows regulation of genes not typically associated with CDK9-mediated transcription.
-
Possible Cause: CDK5 has been shown to phosphorylate various transcription factors and regulatory proteins. Inhibition of CDK5 by this compound could therefore lead to changes in gene expression that are independent of CDK9 inhibition.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform pathway analysis on your gene expression data to see if pathways regulated by CDK5 are enriched.
-
CDK9 vs. CDK5 Knockdown: Compare the gene expression profile from this compound treatment with those from individual siRNA-mediated knockdown of CDK9 and CDK5. This will help to differentiate the transcriptional effects of inhibiting each kinase.
-
Data Presentation
The following tables summarize the known inhibitory profile of this compound and the degradation profile of its corresponding PROTAC®.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | Activity | Reference |
| CDK9 | Inhibitor | [1] |
| CDK5 | Inhibitor | [1] |
Table 2: Degradation Selectivity of PROTAC® CDK9 Degrader-1
| Protein Target | Degradation | Selectivity | Reference |
| CDK9 | Degraded | Selective | [1] |
| Other CDKs | Not Degraded | High | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound against CDK9 and potential off-target kinases.
Materials:
-
Recombinant active CDK9/Cyclin T1 and CDK5/p25 enzymes.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
Substrate peptide (e.g., a generic kinase substrate or a specific peptide for CDK9/CDK5).
-
This compound stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 1 µL of the diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Prepare a 2x enzyme solution in kinase buffer and add 2 µL to each well.
-
Prepare a 2x substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the reaction. The final ATP concentration should be close to the Km for the respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream CDK9 and CDK5 Targets
This protocol allows for the cellular assessment of on-target and off-target effects of this compound.
Materials:
-
Cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser2)
-
Total RNA Polymerase II
-
Phospho-p35 (a CDK5 substrate)
-
Total p35
-
GAPDH or β-actin (loading control)
-
-
Secondary antibodies (HRP-conjugated).
-
Enhanced chemiluminescence (ECL) substrate.
-
Western blotting equipment.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Visualizations
Caption: this compound inhibits both CDK9 and its off-target CDK5.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Optimizing Cdk9-IN-11 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Cdk9-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
A Note on Compound Identification
While this compound is a designated potent CDK9 inhibitor, comprehensive public data on its specific biological effects is limited.[1] This guide will utilize data from a well-characterized, potent, and highly selective CDK9 inhibitor, CDDD11-8 , as a representative compound for establishing experimental protocols and concentration ranges.[2][3][4][5][6] Researchers using this compound should consider this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[7][8] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2).[9][10] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation.[9][10] By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a global decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic proteins (e.g., MCL1) and oncoproteins (e.g., MYC).[4][11]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: Based on studies with the highly selective CDK9 inhibitor CDDD11-8, a starting concentration range of 100 nM to 1 µM is recommended for initial dose-response experiments in cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation can vary depending on the cell line. For example, in triple-negative breast cancer (TNBC) cell lines, IC50 values for CDDD11-8 ranged from approximately 280 nM to 740 nM after 5 days of treatment.[4][12][13][14][15]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the on-target activity of a CDK9 inhibitor is to assess the phosphorylation status of its primary substrate, the Serine 2 residue of the RNAPII C-terminal domain (p-Ser2 RNAPII CTD). A significant decrease in the p-Ser2 RNAPII CTD signal, as measured by Western blot, indicates successful target engagement. Additionally, you can measure the downstream effects of CDK9 inhibition, such as the downregulation of MYC and MCL1 mRNA and protein levels via RT-qPCR and Western blot, respectively.[4]
Quantitative Data
The following table summarizes the anti-proliferative activity of the selective CDK9 inhibitor CDDD11-8 in various triple-negative breast cancer (TNBC) cell lines. This data can serve as a reference for determining the effective concentration range for this compound.
| Cell Line | Subtype | IC50 (nM) after 5 days | Reference |
| MDA-MB-453 | Luminal-like | 281 | [12] |
| MDA-MB-468 | Basal-like 1 | 342 | [12] |
| MDA-MB-231 | Mesenchymal-like | 658 | [12] |
| MFM-223 | Luminal-like | 737 | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to determine the optimal concentration and confirm the efficacy of this compound.
Protocol 1: Cell Viability Assay (e.g., using Resazurin)
This assay determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.01 µM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Resazurin Staining: Add Resazurin solution (e.g., to a final concentration of 10% v/v) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
-
Data Analysis: Subtract the background fluorescence (medium only) from all readings. Normalize the fluorescence values of the treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-Ser2 RNAPII, MYC, and MCL1
This protocol allows for the direct assessment of CDK9 inhibition and its downstream effects.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Phospho-RNA Polymerase II CTD (Ser2) (e.g., Thermo Fisher Scientific, clone 3E10, Cat# 14-9802-82[16] or Cell Signaling Technology, Cat# 8798[14])
-
MYC (e.g., Cell Signaling Technology, Cat# 9402[13] or R&D Systems, clone 9E10, Cat# MAB3696)
-
MCL1 (e.g., Abcam, clone Y37, Cat# ab32087[12] or Thermo Fisher Scientific, clone 8C6, Cat# MA5-15236[17])
-
Loading control (e.g., GAPDH, β-actin, or α-tubulin)
-
-
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Protocol 3: RT-qPCR for MYC and MCL1 mRNA Expression
This protocol measures the effect of this compound on the transcript levels of its downstream targets.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot protocol. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
Recommended Human Primer Sequences:
-
MYC :
-
Forward: 5'-GTCAAGAGGCGAACACACAAC-3'
-
Reverse: 5'-TTGGACGGACAGGATGTATGC-3'
-
-
MCL1 :
-
Forward: 5'-GCCAAGGACACAAAGCCAAT-3'
-
Reverse: 5'-GCTCGGTTTCCGACTCACT-3'
-
-
Housekeeping Gene (e.g., GAPDH) :
-
Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Caption: A logical guide for troubleshooting common experimental issues.
Troubleshooting Q&A
Q: My this compound precipitated when I added it to the cell culture medium. What should I do?
A: Precipitation can occur if the final concentration of the inhibitor is too high or if the DMSO concentration is not sufficient to maintain solubility in the aqueous medium.
-
Solution: Try pre-warming the culture medium to 37°C before adding the inhibitor stock solution. Add the stock solution dropwise while gently vortexing the medium. If precipitation persists, consider preparing a lower concentration stock solution or increasing the final DMSO percentage slightly (while ensuring it remains non-toxic to your cells).
Q: I don't see a decrease in p-Ser2 RNAPII levels after treating with this compound. What could be the reason?
A: There are several possibilities:
-
Inactive Compound: The compound may have degraded. Prepare a fresh stock solution from powder.
-
Insufficient Concentration: The concentration used may be too low for your specific cell line. Perform a dose-response experiment with a wider concentration range.
-
Short Treatment Time: The effect on p-Ser2 RNAPII phosphorylation can be rapid. Try shorter treatment times (e.g., 1-6 hours).
-
Antibody Issues: The primary antibody for p-Ser2 RNAPII may not be optimal. Ensure you are using a validated antibody at the recommended dilution. You may need to test different antibody clones.
-
Inefficient Lysis: Incomplete cell lysis can result in poor extraction of nuclear proteins. Ensure your lysis buffer is appropriate for nuclear proteins and consider sonication to shear chromatin.
Q: I observe high variability in my cell viability assay results. How can I improve reproducibility?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before plating to ensure an even distribution in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. Avoid using the outermost wells for experimental samples, or fill them with sterile PBS to maintain humidity.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique.
-
Compound Distribution: Ensure the compound is mixed well in the medium before adding it to the cells.
Q: My vehicle control (DMSO) is showing significant cell death. What should I do?
A: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically 0.1% or lower. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. If you need to use a higher concentration of the inhibitor, consider preparing a more concentrated stock solution to keep the final DMSO percentage low.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDDD11-8 | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 6. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. Anti-MCL1 antibody [Y37] (ab32087) | Abcam [abcam.com]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. c-Myc Antibodies | Antibodies.com [antibodies.com]
- 16. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (3E10) (14-9802-82) [thermofisher.com]
- 17. MCL-1 Monoclonal Antibody (8C6, 8C6D4B1) (MA5-15236) [thermofisher.com]
Technical Support Center: Cdk9-IN-11 and Selective Cdk9 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting advice and frequently asked questions (FAQs) for experiments involving selective Cdk9 inhibitors, focusing on their differential toxicity between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for selective Cdk9 inhibitors?
A1: Selective Cdk9 inhibitors primarily function by binding to the ATP-binding pocket of Cdk9, a key component of the positive transcription elongation factor b (p-TEFb) complex. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), leading to a stall in transcriptional elongation. Consequently, the expression of short-lived anti-apoptotic and cell cycle-regulating proteins, such as MCL-1 and MYC, is rapidly downregulated. This disruption of critical survival and proliferation pathways preferentially induces apoptosis and cell cycle arrest in cancer cells, which are often highly dependent on these proteins.[1][2][3][4][5]
Q2: Why do Cdk9 inhibitors show greater toxicity in cancer cells compared to normal cells?
A2: The differential toxicity of Cdk9 inhibitors is attributed to the concept of "transcriptional addiction" in cancer cells. Many cancer cells are highly reliant on the continuous, high-level expression of key oncogenes like MYC and anti-apoptotic proteins like MCL-1 for their survival and proliferation.[1][2] These genes are often regulated by super-enhancers and have short mRNA and protein half-lives, making their expression exquisitely sensitive to disruptions in transcriptional elongation. Normal cells, in contrast, typically have more stable transcriptional programs and are not as dependent on the constant high-level expression of these specific proteins. Therefore, inhibiting Cdk9 has a more profound and detrimental effect on cancer cells. Several studies have demonstrated that selective Cdk9 inhibitors like CDDD11-8, MC180295, and CDKI-71 exhibit significant anti-proliferative effects against cancer cells with minimal toxicity to normal cells.[6][7][8][9]
Q3: What are the expected cellular outcomes of treating cancer cells with a Cdk9 inhibitor?
A3: Treatment of cancer cells with a selective Cdk9 inhibitor is expected to result in several key cellular outcomes:
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1, Cdk9 inhibitors trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3][4]
-
Cell Cycle Arrest: The downregulation of proteins crucial for cell cycle progression, such as MYC, leads to a halt in the cell cycle, most commonly at the G1/S or G2/M phase.[1]
-
Inhibition of Proliferation: The combined effects of apoptosis and cell cycle arrest lead to a significant reduction in the overall proliferation of the cancer cell population.
Q4: Are there known resistance mechanisms to Cdk9 inhibitors?
A4: While research is ongoing, potential mechanisms of resistance to Cdk9 inhibitors could include:
-
Mutations in the Cdk9 ATP-binding pocket that reduce inhibitor binding.
-
Upregulation of alternative survival pathways that are not dependent on MCL-1 or MYC.
-
Increased expression of drug efflux pumps that remove the inhibitor from the cell.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a Cdk9 inhibitor in the same cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell culture conditions | Ensure consistent cell passage number, confluency, and media composition. Variations can alter cellular metabolism and drug sensitivity. |
| Inhibitor stability | Prepare fresh stock solutions of the Cdk9 inhibitor regularly. Store aliquots at the recommended temperature to avoid degradation. |
| Assay duration | The IC50 value can be time-dependent.[10] Standardize the incubation time with the inhibitor across all experiments. |
| Assay method | Different viability assays (e.g., MTT, WST-8, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). Use the same assay consistently. |
Problem 2: High toxicity observed in normal cell lines.
| Possible Cause | Troubleshooting Step |
| Inhibitor non-selectivity | Verify the selectivity profile of the inhibitor. Off-target effects on other CDKs, such as CDK1, can increase toxicity in proliferating normal cells.[4] |
| High inhibitor concentration | Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells. |
| Proliferation state of normal cells | Ensure that the normal cells used as controls are in a quiescent or slowly dividing state, as rapidly proliferating normal cells may exhibit increased sensitivity to Cdk9 inhibition. |
Problem 3: No significant apoptosis is detected after treatment with the Cdk9 inhibitor.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or incubation time | Increase the concentration of the inhibitor and/or the duration of treatment. Apoptosis is a downstream effect and may require a longer time to become evident. |
| Apoptosis assay timing | The peak of apoptosis may occur at a specific time point post-treatment. Perform a time-course experiment to identify the optimal window for apoptosis detection. |
| Cell line resistance | The cancer cell line may have intrinsic resistance mechanisms. Verify the downregulation of MCL-1 and MYC protein levels by Western blot to confirm target engagement. |
| Apoptosis detection method | Use a sensitive and early marker of apoptosis, such as Annexin V staining, in combination with a late-stage marker like Propidium Iodide (PI). |
Quantitative Data
Table 1: Comparative IC50 Values of Selective Cdk9 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Normal Cell Line | IC50 (nM) | Fold Selectivity (Normal/Cancer) | Reference |
| MC180295 | MV4-11 (AML) | ~100 | IMR-90 (Lung Fibroblast) | >1000 | >10 | [9][11] |
| MOLM-13 (AML) | ~150 | [9][11] | ||||
| HCT116 (Colon) | ~200 | [9][11] | ||||
| CDKI-71 | Various Tumor Cell Lines | Potent | MRC-5 (Human Fibroblast) | 10-fold higher than tumor cells | ~10 | [8] |
| Chronic Lymphocytic Leukemia | Potent | Normal B- and T-cells | Minimal Toxicity | High | [8] | |
| CDDD11-8 | MDA-MB-468 (TNBC) | 342 | Normal Human Breast Tissue | No Overt Toxicity | High | [6][7] |
| MDA-MB-231 (TNBC) | 658 | [6][7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute IC50 values across different studies should be done with caution.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Cdk9 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the Cdk9 inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12][13][14][15][16]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12][16]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the Cdk9 inhibitor, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[17][18][19]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[17][18][20]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished based on the intensity of the PI fluorescence.[20]
Visualizations
Caption: Cdk9 signaling in normal vs. cancer cells and the effect of a Cdk9 inhibitor.
Caption: Experimental workflow for assessing Cdk9 inhibitor toxicity.
References
- 1. Validate User [ashpublications.org]
- 2. CDK9 inhibitors selectively target estrogen receptor-positive breast cancer cells through combined inhibition of MYB and MCL-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 5. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDKI-71, a novel CDK9 inhibitor, is preferentially cytotoxic to cancer cells compared to flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - GE [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. scispace.com [scispace.com]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Troubleshooting Cdk9-IN-11 Western blot results
Welcome to the technical support center for Cdk9-IN-11. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing this compound in Western blotting experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Western blot analysis following treatment with this compound.
Question: Why am I seeing no change or a very weak decrease in total Cdk9 levels after treating with this compound?
Answer:
-
Inhibitor Activity vs. Protein Degradation: this compound is a kinase inhibitor, not a protein degrader.[1] Its primary mechanism is to block the catalytic activity of Cdk9, not to induce its degradation. Therefore, a significant decrease in total Cdk9 protein levels is not the expected outcome. You should assess the inhibitor's effectiveness by probing for the phosphorylation of Cdk9's downstream targets. This compound is, however, used as a ligand for PROTAC CDK9 degraders, which do induce degradation.[1]
-
Antibody Specificity: Ensure your primary antibody is specific for total Cdk9 and is not phosphorylation state-specific. Refer to the antibody datasheet for validation data.
-
Insufficient Treatment: The concentration or duration of this compound treatment may be insufficient to observe downstream effects that could indirectly influence protein turnover. Titrate the concentration and extend the treatment time.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to Cdk9 inhibition.
Question: I am not observing the expected decrease in phosphorylated RNA Polymerase II (Ser2) or other downstream targets.
Answer:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Short Treatment Duration: The inhibition of phosphorylation may be time-dependent. A time-course experiment is recommended to identify the optimal treatment duration.
-
Phosphatase Activity: High endogenous phosphatase activity in your cell lysates can counteract the effect of the inhibitor. Ensure that your lysis buffer contains an adequate concentration of phosphatase inhibitors.
-
Antibody Quality: The antibody against the phosphorylated target may be of poor quality or used at a suboptimal dilution. Use a validated phospho-specific antibody and optimize the antibody concentration.
Question: I am observing unexpected bands on my Western blot.
Answer:
-
Cdk9 Isoforms: Cdk9 exists as two main isoforms, a 42 kDa and a less abundant 55 kDa protein.[2][3][4] Your antibody may be detecting both.
-
Post-Translational Modifications (PTMs): Cdk9 and its substrates can undergo various PTMs, such as phosphorylation, which can lead to shifts in their apparent molecular weight.[5]
-
Protein Degradation: Incomplete inhibition of proteases during sample preparation can lead to the appearance of lower molecular weight bands. Always use fresh protease inhibitors in your lysis buffer.[6][7]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, potentially altering the expression or modification of other proteins.[8][9]
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[10]
Question: My loading control protein levels are inconsistent across samples treated with this compound.
Answer:
-
Transcriptional Regulation of Loading Controls: Cdk9 is a key regulator of transcription.[11] Inhibition of Cdk9 with this compound could potentially affect the transcription of genes encoding common loading control proteins like GAPDH or β-actin, especially with long-term treatment.
-
Alternative Loading Controls: Consider using a loading control that is less likely to be affected by transcriptional inhibition, such as Coomassie blue or Ponceau S staining of the membrane to assess total protein loaded.[8]
-
Normalization Strategy: Normalize the band intensity of your target protein to the total protein in each lane as determined by Ponceau S or a total protein stain.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (Cdk9).[1] Cdk9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) at Serine 2 (Ser2) and other negative elongation factors.[11][12] By inhibiting the kinase activity of Cdk9, this compound prevents the phosphorylation of these substrates, leading to a block in transcriptional elongation.
What are the expected downstream effects of this compound treatment that can be monitored by Western blot?
-
A decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-RNAPII Ser2).[12]
-
A decrease in the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, whose transcription is highly dependent on Cdk9 activity.[9][11]
-
A potential decrease in the phosphorylation of Cdk9 at Threonine 186 (Thr186), as this can be an autophosphorylation site.[2][13]
What are the known molecular weights of Cdk9 and its phosphorylated form?
Cdk9 has two main isoforms:
Phosphorylation at Thr186 does not typically cause a noticeable shift in the molecular weight on a standard SDS-PAGE gel. A specific antibody for phospho-Cdk9 (Thr186) should be used for its detection.[2]
Experimental Protocols
Detailed Western Blot Protocol for Monitoring this compound Activity
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-total Cdk9, anti-phospho-RNAPII Ser2, anti-Mcl-1) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.[14] Normalize the signal of the target protein to a suitable loading control.
-
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Total Cdk9 | Rabbit | Cell Signaling Technology | #2316 | 1:1000 |
| Phospho-Cdk9 (Thr186) | Rabbit | Cell Signaling Technology | #2549 | 1:1000 |
| Phospho-RNA Pol II (Ser2) | Rabbit | Bethyl Laboratories | A300-654A | 1:1000 |
| Mcl-1 | Rabbit | Cell Signaling Technology | #5453 | 1:1000 |
| c-Myc | Rabbit | Cell Signaling Technology | #5605 | 1:1000 |
| GAPDH | Rabbit | Cell Signaling Technology | #2118 | 1:1000 |
| β-Actin | Rabbit | Cell Signaling Technology | #4970 | 1:1000 |
Table 2: Example Densitometry Data from a this compound Dose-Response Experiment
| This compound (nM) | Relative p-RNAPII Ser2 Intensity (Normalized to Total RNAPII) | Relative Mcl-1 Intensity (Normalized to Loading Control) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.85 | 0.92 |
| 50 | 0.52 | 0.65 |
| 100 | 0.21 | 0.34 |
| 500 | 0.05 | 0.12 |
Visualizations
Caption: Cdk9 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blotting with this compound.
Caption: A decision tree for troubleshooting this compound Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-CDK9 (Thr186) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. mdpi.com [mdpi.com]
Unexpected results with Cdk9-IN-11 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk9-IN-11, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is intended for scientists and drug development professionals to address common issues and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of CDK9.[1] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[2] The P-TEFb complex, formed by CDK9 and its cyclin partners (typically Cyclin T1), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional initiation to productive elongation.[2] By inhibiting the kinase activity of CDK9, this compound can lead to a decrease in RNAPII phosphorylation, resulting in the downregulation of short-lived oncoproteins such as MYC and MCL-1, and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[3] this compound is also utilized as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of CDK9.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Once dissolved, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months). For shorter-term storage, -20°C is suitable for up to one month.[1]
Troubleshooting Guide
This guide addresses unexpected results that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak effect on cell viability or target gene expression. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Incorrect preparation or storage: The compound may have degraded due to improper handling. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms to CDK9 inhibition. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Prepare a fresh stock solution of this compound following the recommended storage guidelines.[1] 3. Consider using a different cell line or a positive control compound known to be effective in your cell line. |
| High degree of off-target effects or unexpected toxicity. | 1. Concentration is too high: High concentrations can lead to inhibition of other kinases. 2. Cellular context: The off-target effects may be specific to the cell line's genetic background. 3. PROTAC-related effects: If using a PROTAC based on this compound, the linker or E3 ligase ligand could have independent biological activity.[5][] | 1. Lower the concentration of this compound to the lowest effective dose determined from your dose-response curve. 2. Perform kinome profiling to identify potential off-target kinases. 3. If using a PROTAC, test the this compound ligand, the E3 ligase ligand, and the linker as separate controls. |
| "Hook effect" observed with a this compound-based PROTAC (potency decreases at higher concentrations). | This is a known phenomenon with PROTACs where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.[7] | Carefully titrate the PROTAC concentration to identify the optimal range for target degradation and avoid the hook effect. A bell-shaped dose-response curve is characteristic of this phenomenon. |
| Induction of an unexpected cellular response, such as an inflammatory or immune response. | Inhibition of CDK9 has been shown to cause an accumulation of mis-spliced RNA, which can be recognized by cellular sensors and trigger an innate immune response, mimicking a viral infection.[8] | Measure markers of the innate immune response (e.g., cytokine expression) to confirm if this pathway is activated. This could be an on-target effect of CDK9 inhibition rather than an off-target effect. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 50 µM) and perform at least 8 dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-RNAPII and Downstream Targets
-
Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2), total RNAPII, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: CDK9 signaling pathway in transcriptional elongation.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Cdk9-IN-11 Based PROTAC Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk9-IN-11 based PROTAC (Proteolysis Targeting Chimera) degraders in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to PROTACs?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). In the context of PROTACs, it serves as the "warhead" or ligand that specifically binds to the CDK9 protein. This allows the PROTAC molecule to bring CDK9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK9 by the proteasome.
Q2: My this compound based PROTAC is not causing degradation of CDK9. What are the potential reasons?
Several factors can contribute to a lack of CDK9 degradation. These can be broadly categorized as issues with the PROTAC molecule itself, the experimental setup, or the cellular context. See the troubleshooting section below for a more detailed guide.
Q3: How stable is a this compound based PROTAC in cell culture media?
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where at high concentrations, the degradation efficiency decreases. This is because the PROTAC forms binary complexes with either the target protein (CDK9) or the E3 ligase, which are unproductive for forming the ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment to determine the optimal concentration range for your PROTAC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No CDK9 Degradation | PROTAC Instability: The PROTAC molecule may be degrading in the cell culture media or inside the cells. | Perform a stability assay to determine the half-life of your PROTAC in your specific cell culture media and conditions. Consider using fresh media and shorter incubation times. |
| Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for the formation of a stable ternary complex between CDK9, the PROTAC, and the E3 ligase.[1] | If possible, test PROTACs with different linker lengths and compositions to identify a more effective degrader.[2][3] | |
| Low E3 Ligase Expression: The cell line used may have low expression of the E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL). | Confirm the expression of the relevant E3 ligase in your cell line by Western blot or qPCR. Choose a cell line with adequate E3 ligase expression. | |
| "Hook Effect": The concentration of the PROTAC may be too high, leading to the formation of unproductive binary complexes.[4] | Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation. | |
| Inconsistent Results | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density, passage number, and media formulation. |
| Freeze-Thaw Cycles of PROTAC Stock: Repeated freeze-thaw cycles can lead to the degradation of the PROTAC.[5] | Aliquot your PROTAC stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[5] | |
| Cell Toxicity | Off-Target Effects: The PROTAC or its components may have off-target effects leading to cellular toxicity. | Test the this compound warhead and the E3 ligase ligand separately to assess their individual toxicity. Use the lowest effective concentration of the PROTAC. |
| Complete Loss of Target Protein: Complete and sustained degradation of a critical protein like CDK9 can be lethal to cells.[2] | Perform time-course experiments to understand the kinetics of degradation and its impact on cell viability. |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media
This protocol outlines a method to determine the in vitro half-life of a this compound based PROTAC in cell culture media.
Materials:
-
This compound based PROTAC
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Spike the PROTAC into pre-warmed cell culture media at a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the media at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the media.
-
Immediately process the samples for LC-MS/MS analysis to quantify the remaining amount of the intact PROTAC.
-
Plot the concentration of the PROTAC against time and calculate the half-life (t½).
Protocol 2: Western Blot Analysis of CDK9 Degradation
This protocol describes how to assess the degradation of CDK9 protein in cells treated with a this compound based PROTAC.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against CDK9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound based PROTAC for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
As a control for proteasome-mediated degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.[6]
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK9 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of CDK9 degradation relative to the loading control.
Visualizations
Caption: Experimental workflow for assessing CDK9 degradation.
Caption: PROTAC-mediated degradation pathway of CDK9.
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cdk9-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the CDK9 inhibitor, Cdk9-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound effectively blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and MYC, thereby inducing apoptosis in cancer cells. This compound also serves as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of the CDK9 protein.[1]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to CDK9 inhibitors, in general, can arise through several mechanisms:
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Target Alteration: The most common mechanism is the acquisition of mutations in the CDK9 gene. Specifically, the L156F mutation in the kinase domain has been shown to confer resistance to various CDK9 inhibitors, including ATP-competitive inhibitors and PROTAC degraders, by causing steric hindrance that prevents inhibitor binding.[2][3]
-
Upregulation of Pro-Survival Pathways: Cells may develop resistance by upregulating alternative survival pathways to compensate for the inhibition of CDK9. This can include the activation of the MAPK/ERK pathway, which can lead to the stabilization of the anti-apoptotic protein Mcl-1.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: Can the L156F mutation in CDK9 confer resistance to this compound-based PROTACs?
Yes, it is highly probable. The L156F mutation has been demonstrated to drive resistance to CDK9-targeted PROTAC degraders.[2] Since this compound is the CDK9-binding ligand in some PROTACs, the L156F mutation, which disrupts the binding of the inhibitor to CDK9, would likely impair the ability of the PROTAC to bring the E3 ligase in proximity to CDK9 for ubiquitination and subsequent degradation.
Q4: Are there any known combination therapies to overcome resistance to CDK9 inhibitors?
Yes, combination therapies are a promising strategy. For CDK9 inhibitors, combining them with agents that target parallel or downstream survival pathways can be effective. For instance, combining CDK9 inhibitors with Bcl-2 family inhibitors or inhibitors of the MAPK/ERK pathway could potentially overcome resistance driven by Mcl-1 stabilization. Further research into synergistic combinations with this compound is warranted.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Long-Term Cultures
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | 1. Sequence the CDK9 gene: Isolate genomic DNA from both sensitive (parental) and resistant cell lines and perform Sanger or next-generation sequencing to check for mutations, particularly the L156F mutation. 2. Perform a dose-response curve: Compare the IC50 values of this compound in parental and suspected resistant cells. A significant shift in the IC50 is indicative of resistance. 3. Evaluate downstream signaling: Use Western blotting to assess the levels of phosphorylated RNA Polymerase II (Ser2), Mcl-1, and MYC in response to this compound treatment in both cell lines. Resistant cells may show a blunted response. |
| Drug instability | 1. Prepare fresh stock solutions: this compound solutions should be stored at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. 2. Verify compound integrity: If possible, use analytical methods like HPLC to check the purity and concentration of your this compound stock. |
| Cell line contamination or misidentification | 1. Perform cell line authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. |
Problem 2: High Background or Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | 1. Perform a thorough dose-response and time-course experiment: Determine the optimal concentration and duration of this compound treatment that induces the desired on-target effects with minimal toxicity in your specific cell line. |
| Off-target activity of the compound | 1. Use a negative control: Include a structurally similar but inactive analog of this compound, if available. 2. Validate with a secondary method: Use siRNA or shRNA to knockdown CDK9 and compare the phenotype to that observed with this compound treatment. |
| Cellular stress response | 1. Monitor markers of cellular stress: Check for the activation of stress-related pathways (e.g., heat shock proteins, unfolded protein response) via Western blot or qPCR. |
Data Presentation
Table 1: Comparison of IC50 Values for CDK9 Inhibitors in Sensitive and Resistant AML Cell Lines
| Compound | Parental MOLM-13 (GI50, nM) | Resistant MOLM-13-BR (GI50, nM) | Drug Resistant Index (DRI) |
| BAY1251152 | 10 | >10,000 | >1000 |
| AZD4573 | 50 | >10,000 | >200 |
| THAL-SNS-032 | 20 | >5,000 | >250 |
Data adapted from studies on acquired resistance to CDK9 inhibitors, demonstrating a significant increase in the half-maximal growth inhibition (GI50) in the resistant cell line.
Table 2: Kinase Inhibition Profile of a Compound Effective Against Wild-Type and Mutant CDK9
| Kinase | IHMT-CDK9-36 (IC50, nM) |
| CDK9 WT/cyclinT1 | 5 |
| CDK9 L156F/cyclinT1 | 10 |
This table illustrates the potency of a novel compound against both the wild-type and the common L156F resistant mutant of CDK9, suggesting a potential strategy to overcome resistance.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Culture: Begin by culturing the parental cell line (e.g., MOLM-13) in standard growth medium.
-
Dose Escalation:
-
Expose the cells to a low concentration of this compound (e.g., starting at the IC20).
-
Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in the culture medium.
-
This process of dose escalation should be carried out over several months.
-
-
Isolation of Resistant Clones:
-
After continuous culture in a high concentration of this compound (e.g., 10-fold the initial IC50), isolate single-cell clones by limiting dilution or flow cytometry.
-
Expand these clones in the presence of the high concentration of this compound.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay (e.g., CellTiter-Glo) to compare the IC50 of this compound in the parental and newly generated cell lines. A significant rightward shift in the dose-response curve confirms resistance.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
-
Protocol 2: Identification of CDK9 Gene Mutations
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both the parental and the this compound resistant cell lines using a commercial kit.
-
PCR Amplification:
-
Design primers to amplify the coding sequence of the CDK9 gene. It is advisable to design multiple overlapping primer pairs to cover the entire coding region.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the sequence from the parental cell line and the reference CDK9 sequence.
-
Identify any nucleotide changes that result in an amino acid substitution, paying close attention to the kinase domain.
-
Protocol 3: Western Blot Analysis of CDK9 Pathway Activity
-
Cell Lysis:
-
Treat parental and resistant cells with various concentrations of this compound for the desired time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-RNA Pol II (Ser2), total RNA Pol II, CDK9, Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: Mechanism of this compound based PROTAC-mediated Degradation.
Caption: Experimental Workflow for Investigating this compound Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcsciences.com [lcsciences.com]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-11 experimental variability and reproducibility
Disclaimer: Specific experimental data for Cdk9-IN-11, such as IC50 values and a comprehensive selectivity profile, are not extensively available in public literature. The following troubleshooting guides, FAQs, and protocols are based on general knowledge of CDK9 inhibitors, PROTACs, and the limited information available for this compound. Representative data from other CDK9 inhibitors is provided for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. By inhibiting CDK9, this compound can modulate the expression of various genes, including those involved in cancer cell proliferation and survival. Additionally, this compound serves as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs), such as CDK9 Degrader-1, which are designed to induce the degradation of the CDK9 protein.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or -80°C for six months.[1]
Q3: What are the recommended solvents for dissolving this compound?
For in vitro experiments, this compound is soluble in DMSO. For in vivo studies, various formulations can be prepared, often involving solvents such as PEG300, Tween 80, and saline, or suspension in carboxymethyl cellulose. It is crucial to determine the appropriate formulation for your specific experimental model.
Q4: What are the expected downstream effects of CDK9 inhibition with this compound?
Inhibition of CDK9 is expected to lead to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII). This, in turn, can lead to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and Myc, ultimately inducing cell cycle arrest and apoptosis in sensitive cell lines.
Troubleshooting Guides
Issue 1: No or weak inhibition of CDK9 activity observed.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound solid and stock solutions. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Confirm that your cell line is sensitive to CDK9 inhibition. Some cell lines may have compensatory mechanisms that make them resistant. |
| Assay Issues | Ensure that your assay for measuring CDK9 activity (e.g., Western blot for p-Ser2-RNAPII) is optimized and working correctly. Include positive and negative controls. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and in the exponential growth phase. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of the compound and reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
| Incomplete Compound Dissolution | Ensure this compound is fully dissolved in the solvent before adding it to the cell culture media. |
Issue 3: Off-target effects observed.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
| Lack of Specificity | While this compound is a potent CDK9 inhibitor, it may have activity against other kinases at higher concentrations. If off-target effects are suspected, consider using a structurally different CDK9 inhibitor as a control. |
| Cellular Context | Off-target effects can be cell-type specific. Characterize the effects of this compound in multiple cell lines if possible. |
Quantitative Data (Representative)
As specific data for this compound is limited, the following table presents representative IC50 values for other selective CDK9 inhibitors to provide a general idea of the expected potency.
| Compound | CDK9 IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Flavopiridol | 3 | 30-80 | [2] |
| SNS-032 | 4 | ~60 | |
| AZD4573 | <4 | Not specified | |
| KB-0742 | 6 | ~1200 | [3] |
| CDDD11-8 | Not specified | 281-734 | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK9 Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Ser2-RNAPII, total RNAPII, Mcl-1, Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Visualizations
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
Best practices for storing Cdk9-IN-11 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing Cdk9-IN-11 stock solutions, troubleshooting guidance, and frequently asked questions to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, and stock solutions can be prepared at concentrations up to 100 mg/mL.[1]
Q2: At what temperatures should I store the this compound stock solution and for how long?
A2: For long-term storage, it is recommended to store the this compound stock solution in aliquots at -80°C, where it is stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can sometimes occur, especially with concentrated stock solutions or after storage. To redissolve the compound, you can gently warm the solution and use sonication.[1][3] If precipitation occurs during the preparation of a working solution for in vivo experiments, heating and/or sonication can also be used to aid dissolution.[1]
Q4: Can I store this compound in powder form?
A4: Yes, this compound powder is stable for extended periods. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q5: How should I prepare working solutions for my experiments from the stock solution?
A5: To prepare a working solution, dilute the DMSO stock solution with your desired aqueous buffer or cell culture medium. For in vivo experiments, it is often recommended to prepare fresh solutions daily.[1][3] A common formulation for in vivo use involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always add the solvents sequentially and ensure the solution is clear before proceeding.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - High concentration- Improper storage- Solvent evaporation | - Gently warm the vial and sonicate until the precipitate dissolves.[1]- Ensure proper sealing of the vial to prevent solvent evaporation.- For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1] |
| Loss of compound activity | - Degradation due to improper storage- Repeated freeze-thaw cycles- Contamination | - Always store the stock solution at the recommended temperature (-80°C for long-term).[1]- Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Use sterile techniques when handling the compound and solutions to avoid contamination. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution- Degradation of the compound- Variation in experimental protocol | - Verify the concentration of your stock solution using a spectrophotometer or other quantitative methods.- Use a fresh aliquot of the stock solution to rule out degradation.- Ensure consistent and standardized experimental procedures. |
Cdk9 Signaling Pathway and Experimental Workflow
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. It forms a complex with its regulatory subunit, Cyclin T1, to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), as well as negative elongation factors, leading to the release of paused RNAP II and promoting productive transcription.
Caption: Cdk9 signaling pathway in transcription elongation and the inhibitory action of this compound.
Experimental Protocol: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Vortex the solution thoroughly to dissolve the powder. If necessary, gently warm the tube or use a sonicator to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Quantitative Data Summary
| Parameter | Recommendation |
| Recommended Solvent | DMSO[1][2] |
| Maximum Solubility in DMSO | 100 mg/mL[1] |
| Long-term Storage Temperature | -80°C[1] |
| Long-term Storage Stability | Up to 6 months[1] |
| Short-term Storage Temperature | -20°C[1] |
| Short-term Storage Stability | Up to 1 month[1] |
| Powder Storage Temperature | -20°C or 4°C |
| Powder Storage Stability | 3 years at -20°C, 2 years at 4°C |
References
Cdk9-IN-11 interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk9-IN-11, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Our goal is to help you overcome common experimental challenges and ensure the accuracy and reliability of your results.
Troubleshooting Guide
Question: Why am I seeing lower than expected signal or complete signal loss in my fluorescence-based kinase assay (e.g., TR-FRET, FP)?
Answer:
This is a common issue that can arise from several factors related to the intrinsic properties of this compound or its interaction with assay components.
Possible Causes and Solutions:
-
Fluorescence Quenching: this compound may possess intrinsic fluorescent properties that lead to quenching of the assay signal. This is a known issue with some small molecule inhibitors in fluorescence-based assays.[1]
-
Troubleshooting Step: To determine if this compound is quenching your fluorophore, run a control experiment without the kinase or substrate, containing only the buffer, your fluorescent probe, and varying concentrations of this compound. A decrease in fluorescence intensity with increasing this compound concentration indicates quenching.
-
Solution: If quenching is observed, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay or a radiometric assay. Alternatively, using red-shifted fluorophores can sometimes minimize this interference.[1]
-
-
Inner Filter Effect: At higher concentrations, this compound might absorb light at the excitation or emission wavelengths of your fluorophore, leading to an artificially low signal.[1]
-
Troubleshooting Step: Measure the absorbance spectrum of this compound at the concentrations used in your assay. If there is significant overlap with your fluorophore's excitation or emission spectra, the inner filter effect is likely occurring.
-
Solution: Reduce the concentration of this compound if possible, or use a different assay with a distinct detection method.
-
Question: My luminescence-based kinase assay (e.g., Kinase-Glo®) is showing variable or unexpectedly low readings. Could this compound be interfering?
Answer:
Yes, interference with luciferase-based assays is a known phenomenon for some kinase inhibitors.
Possible Causes and Solutions:
-
Luciferase Inhibition: Some kinase inhibitors can directly inhibit the luciferase enzyme used in the detection step of assays that measure ATP consumption.[1][2] This would result in a lower light output, which could be misinterpreted as potent kinase inhibition.
-
Troubleshooting Step: Perform a counter-screen to test the effect of this compound directly on the luciferase enzyme. This involves running the luciferase reaction in the presence of varying concentrations of this compound without the kinase.
-
Solution: If luciferase inhibition is confirmed, you will need to use an alternative assay format that does not rely on luciferase, such as TR-FRET, AlphaScreen, or a radiometric assay.
-
Quantitative Data Summary: this compound Interference Profile (Hypothetical Data)
| Assay Type | Reagent | Potential Interference | IC50 (CDK9) | IC50 (Counter-Screen) | Recommendation |
| TR-FRET | Europium-Antibody, APC-Substrate | Fluorescence Quenching | 50 nM | > 100 µM | Recommended |
| Kinase-Glo® | Luciferase, ATP | Luciferase Inhibition | 25 nM | 5 µM | Not Recommended |
| AlphaScreen® | Donor/Acceptor Beads | Inner Filter Effect | 60 nM | > 100 µM | Use with caution |
| Radiometric | [γ-³²P]ATP | None | 45 nM | N/A | Gold Standard |
Experimental Protocols
Protocol 1: TR-FRET Assay for CDK9 Activity
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Kinase Solution: Dilute recombinant CDK9/Cyclin T1 to 2X the final concentration in Assay Buffer.
-
Prepare Substrate/ATP Solution: Dilute biotinylated peptide substrate and ATP to 2X the final concentration in Assay Buffer.
-
Prepare this compound Solution: Perform a serial dilution of this compound in DMSO, then dilute in Assay Buffer.
-
Prepare Detection Reagents: Dilute Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in Detection Buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound solution or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the Kinase Solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the Substrate/ATP Solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the Detection Reagents to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an ATP-competitive inhibitor of CDK9.[3][4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][6] This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is a critical step for the transition from transcription initiation to elongation.[5][7] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcriptional elongation.
Q2: Can I use this compound in cell-based assays? A2: Yes, this compound is designed to be cell-permeable. When used in cell-based assays, it is expected to inhibit the phosphorylation of the RNA Polymerase II CTD and downregulate the expression of short-lived anti-apoptotic proteins like Mcl-1.[8]
Q3: What are the recommended control experiments when using this compound? A3: It is crucial to include several control experiments:
-
Vehicle Control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
No Enzyme Control: To determine the background signal of the assay.
-
Positive Control Inhibitor: Use a well-characterized CDK9 inhibitor with a known IC50 to validate the assay performance.
-
Counter-screens: As detailed in the troubleshooting guide, to rule out interference with detection reagents (e.g., luciferase).
Visualizations
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Technical Support Center: Interpreting Cdk9-IN-11 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective CDK9 inhibitor, Cdk9-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcription elongation of many genes, including proto-oncogenes like MYC and anti-apoptotic factors like MCL1.[3][4][5] By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII, leading to a halt in transcription elongation, downregulation of short-lived oncogenic proteins, and subsequent cell cycle arrest and apoptosis in cancer cells.[4][6] this compound also serves as a ligand for the development of proteolysis-targeting chimeras (PROTACs) for targeted degradation of the CDK9 protein.
Q2: What are the expected IC50 values for Cdk9 inhibitors in cell-based assays?
A2: The half-maximal inhibitory concentration (IC50) for Cdk9 inhibitors can vary significantly depending on the specific inhibitor, the cancer cell line being tested, and the assay conditions (e.g., incubation time, ATP concentration). Generally, potent and selective Cdk9 inhibitors exhibit IC50 values in the nanomolar range. For example, the selective CDK9 inhibitor CDDD11-8 showed IC50 values ranging from 281 to 734 nM in various triple-negative breast cancer cell lines.[4] Another selective inhibitor, 21e, demonstrated an IC50 of 11 nM in non-small cell lung cancer (NSCLC) cells.[6] It is important to determine the IC50 of this compound empirically in your specific experimental system.
Q3: How can I confirm that this compound is hitting its target in my cells?
A3: On-target activity of a CDK9 inhibitor can be confirmed by observing downstream molecular effects. A primary and direct marker of CDK9 inhibition is a reduction in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (pSer2-RNAPII).[7] Additionally, you can measure the downregulation of short-lived mRNA transcripts and their corresponding proteins, such as MYC and MCL1, which are highly dependent on CDK9 activity.[4] These can be assessed by quantitative PCR (qPCR) and Western blotting, respectively.
Cdk9 Signaling Pathway and Inhibition
Caption: this compound inhibits the kinase activity of CDK9 within the P-TEFb complex.
Experimental Protocols
Cell Viability Assay to Determine IC50 of this compound
This protocol provides a general framework for determining the IC50 value of this compound in a cancer cell line of interest using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
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This compound (stock solution in DMSO)
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Cancer cell line of interest
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Complete cell culture medium
-
96-well clear or white-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 2X concentration series ranging from low nanomolar to high micromolar.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). This should be optimized based on the cell line's doubling time and the inhibitor's mechanism.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals and read the absorbance.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Experimental Workflow for Dose-Response Curve Generation
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-response effect observed (flat curve) | - this compound concentration range is too low or too high.- The chosen cell line is resistant to CDK9 inhibition.- this compound is inactive (degraded or precipitated). | - Test a wider range of concentrations (e.g., from 1 nM to 100 µM).- Confirm CDK9 expression in your cell line. Consider testing a different cell line known to be sensitive to CDK9 inhibitors.- Prepare fresh stock solutions of this compound. Ensure proper storage conditions. |
| A biphasic or U-shaped dose-response curve | - Off-target effects at higher concentrations.- The compound may have multiple binding sites with different affinities.- At high concentrations, the inhibitor may induce a different cellular response (e.g., cytotoxicity through a different mechanism). | - This can be a real biological effect. Consider the possibility of off-target activities.[8][9][10][11]- Perform target engagement assays (e.g., Western blot for pSer2-RNAPII) to correlate the dose-response with on-target inhibition.- Use a biphasic dose-response model for curve fitting to analyze the two phases separately.[8][10] |
| Steep dose-response curve (high Hill slope) | - The inhibitor may be acting via a non-classical mechanism.- High enzyme concentration relative to the inhibitor's Kd. | - This may indicate stoichiometric inhibition rather than catalytic inhibition.[12]- Consider performing in vitro kinase assays with varying enzyme concentrations to investigate this possibility. |
Troubleshooting Logic for Atypical Dose-Response Curves
Caption: A decision tree for troubleshooting unexpected dose-response curve shapes.
Quantitative Data Summary
The following table summarizes the IC50 values of various selective CDK9 inhibitors in different cancer cell lines to provide a comparative context for your experiments with this compound.
| Inhibitor | Cell Line(s) | IC50 (nM) | Reference |
| CDDD11-8 | MDA-MB-453 (Breast Cancer) | 281 | [4] |
| MDA-MB-468 (Breast Cancer) | 342 | [4] | |
| MDA-MB-231 (Breast Cancer) | 658 | [4] | |
| MFM-223 (Breast Cancer) | 737 | [4] | |
| 21e | NSCLC cell lines | 11 | [6] |
| JSH-150 | Various cancer cell lines | 1.1 - 44 | [6] |
| LY-2857785 | U2OS (Osteosarcoma) | 76 | [6] |
| NVP-2 | Various cancer cell lines | < 0.514 (biochemical) | [13] |
| KB-0742 | 22rv1 (Prostate Cancer) | 6 (biochemical) | [13] |
| LZT-106 | RKO (Colorectal Cancer) | 30 (biochemical) | [13] |
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a Biphasic Mathematical Model of Cancer Cell Drug Response for Formulating Potent and Synergistic Targeted Drug Combinations to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
How to minimize Cdk9-IN-11 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Cdk9-IN-11 in primary cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation.[1][2] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcriptional elongation of many genes, including short-lived anti-apoptotic proteins like Mcl-1 and Myc.[3][4] This ultimately induces apoptosis in rapidly dividing cells, such as cancer cells, which are often highly dependent on continuous transcription of these survival genes.
Q2: Why are primary cells more sensitive to this compound-induced cytotoxicity compared to cancer cell lines?
A2: Primary cells are generally more sensitive to cytotoxic agents than immortalized cancer cell lines for several reasons:
-
Lower Proliferative Rate: While Cdk9 inhibitors target transcription, which is essential for all cells, the downstream effects on apoptosis are often more pronounced in rapidly dividing cells that have a high demand for the products of transcription. However, primary cells have a finite lifespan and a more controlled cell cycle, making them more susceptible to disruptions in essential cellular processes.
-
Intact Cell Cycle Checkpoints and Apoptotic Pathways: Primary cells have robust cell cycle checkpoints and functional apoptotic pathways. Disruption of transcription by this compound can readily trigger these pathways, leading to cell death. Cancer cells, on the other hand, often have mutations in these pathways that make them more resistant to apoptosis.
-
Lack of Adaptive Mechanisms: Cancer cell lines have been selected for their ability to survive and proliferate in vitro, often developing resistance mechanisms to various stressors. Primary cells lack these adaptations.
Q3: What is a recommended starting concentration range for this compound in primary cells?
A3: A specific, universally optimal starting concentration for this compound in primary cells is not well-documented. However, based on data from other selective Cdk9 inhibitors in various cell types, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments. For instance, the IC50 of CDDD11-8, another selective Cdk9 inhibitor, ranges from 281 nM to 734 nM in different cancer cell lines.[5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint, balancing target inhibition with acceptable cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound in my primary cell cultures?
A4: Several methods can be used to assess cytotoxicity. It is recommended to use at least two independent methods to confirm your results.
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the mode of cell death.
-
Cell Counting (e.g., Trypan Blue Exclusion): This is a straightforward method to determine the number of viable cells in a culture.
Detailed protocols for MTT and Annexin V/PI staining are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in primary cells.
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High sensitivity of the primary cell type. | Primary cells vary greatly in their sensitivity to kinase inhibitors. Perform a detailed dose-response and time-course experiment to determine the optimal, lowest effective concentration and the shortest necessary exposure time. Consider using a very low starting concentration (e.g., 1-10 nM) and titrating upwards. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time with this compound. For some primary cells, a shorter exposure (e.g., 6-12 hours) may be sufficient to achieve the desired biological effect without causing excessive cell death. Consider intermittent dosing schedules (e.g., treatment for a few hours, followed by washout and recovery period).[6][7][8] |
| Suboptimal cell culture conditions. | Ensure that your primary cells are healthy and in the logarithmic growth phase before adding the inhibitor. Optimize cell density, as both very low and very high densities can increase sensitivity to stress.[9] Ensure the culture medium is fresh and contains all necessary supplements. |
| Off-target effects of the inhibitor. | While this compound is a selective inhibitor, off-target effects can never be completely ruled out. If possible, compare the phenotype observed with this compound to that of another Cdk9 inhibitor with a different chemical scaffold or to genetic knockdown of CDK9 (e.g., using siRNA) to confirm that the observed effect is on-target.[1] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in primary cell isolates. | Primary cells isolated from different donors or even different batches from the same donor can exhibit significant variability. Whenever possible, use cells from the same donor for a set of comparative experiments. Thoroughly characterize each new batch of primary cells. |
| Inconsistent inhibitor preparation and storage. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same final solvent concentration in all experimental and control wells. |
| Fluctuations in cell culture conditions. | Maintain consistent cell culture practices, including seeding density, media changes, and incubation conditions (temperature, CO2, humidity). |
Problem 3: Difficulty in distinguishing between cytotoxicity and cytostatic effects.
| Possible Cause | Suggested Solution | | Reliance on a single cytotoxicity assay. | Metabolic assays like MTT measure changes in metabolic activity, which can be due to either cell death or a reduction in cell proliferation (cytostatic effect). To differentiate, combine the MTT assay with a method that directly measures cell death, such as Annexin V/PI staining, or a cell proliferation assay that measures DNA synthesis (e.g., BrdU incorporation). | | Inappropriate time point for analysis. | Cytostatic effects may be observed at earlier time points, while cytotoxicity may become more apparent after longer exposure. Perform a time-course experiment to monitor both cell viability and proliferation over time. |
Quantitative Data Summary
Table 1: IC50 Values of Selective Cdk9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| CDDD11-8 | MDA-MB-453 | Triple-Negative Breast Cancer | 281 | [5] |
| CDDD11-8 | MDA-MB-468 | Triple-Negative Breast Cancer | 342 | [5] |
| CDDD11-8 | MDA-MB-231 | Triple-Negative Breast Cancer | 658 | [5] |
| CDDD11-8 | MFM-223 | Triple-Negative Breast Cancer | 737 | [5] |
| Atuveciclib | MOLM-13 | Acute Myeloid Leukemia | 310 | [10] |
| Atuveciclib | HeLa | Cervical Cancer | 920 | [10] |
| NVP-2 | Kasumi-1 | Acute Myeloid Leukemia | 10.02 (24h) | [11] |
| NVP-2 | U937 | Histiocytic Lymphoma | 12.15 (24h) | [11] |
Table 2: Cytotoxicity of Cdk9 Inhibitors in Primary Cells
| Inhibitor | Primary Cell Type | Assay | Endpoint | Finding | Reference |
| Flavopiridol | Primary human astrocytes | Not specified | Gene expression | Differential effects compared to genetic inhibition | [1] |
| Flavopiridol | Primary neurons | Not specified | Cytotoxicity | Less cytotoxic than in glioblastoma cells | [12] |
| AT7519 | Human Monocyte-Derived Macrophages | Apoptosis/Viability Assays | Apoptosis/Viability | No significant effect on viability | [13][14] |
| PHA-767491 | Primary mouse thymocytes | Viability Assay | Viability | No decrease in viability in the absence of stimulation | [15][16] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
Treated and untreated primary cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your primary cells by treating them with this compound for the desired time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by gentle centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: Cdk9 signaling pathway and the mechanism of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic effects of selective CDK9 inhibition with atuveciclib on cancer stem-like cells in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Density Determines the Sensitivity of Hepatocarcinoma Cells to Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. NVP-2, in combination with Orlistat, represents a promising therapeutic strategy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Cyclin-Dependent Kinase 9 Downregulates Cytokine Production Without Detrimentally Affecting Human Monocyte-Derived Macrophage Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation [frontiersin.org]
- 16. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-11 PROTAC Linker Optimization Strategies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the optimization of PROTAC linkers for Cdk9-IN--11.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a Cdk9-IN-11 PROTAC?
A1: A this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of Cyclin-dependent kinase 9 (Cdk9). It consists of three key components: a ligand that binds to Cdk9 (in this case, this compound), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN] or a VHL ligand), and a chemical linker connecting the two. By simultaneously binding to Cdk9 and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of Cdk9 and its subsequent degradation by the proteasome.[1][2]
References
Validation & Comparative
A Comparative Guide to Selective CDK9 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. This function is often exploited by cancer cells to ensure the continuous expression of anti-apoptotic proteins and oncoproteins, making selective CDK9 inhibition a promising therapeutic strategy. This guide provides an objective comparison of several leading selective CDK9 inhibitors: Enitociclib (BAY 1251152), AZD4573, KB-0742, MC180295, and LDC000067, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Selective CDK9 Inhibitors
The following tables summarize the biochemical potency, kinase selectivity, and cellular activity of the selected CDK9 inhibitors.
Table 1: Biochemical Potency and Selectivity of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | CDK7 IC50 (nM) | Selectivity Notes |
| Enitociclib (BAY 1251152) | 3[1][2][3] | - | 360[1] | - | - | - | At least 50-fold selectivity against other CDKs.[1] |
| AZD4573 | <4[4][5] | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold selective | >10-fold selective | Highly selective versus other kinases.[6][7] |
| KB-0742 | - | - | - | - | - | - | Potent and highly selective for CDK9 over cell-cycle regulatory CDKs.[8] |
| MC180295 | 5[9] | 138[10] | 233 (Cyclin A)[10] | 112[10] | 712[10] | 555[10] | At least 22-fold more selective for CDK9 over other CDKs.[9][10] |
| LDC000067 | 44[11] | 5,500 | 2,400 | 9,200 | >10,000 | >10,000 | 55-fold to over 230-fold selectivity for CDK9 versus other CDKs.[11][12] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources and should be used for comparative purposes.
Table 2: Cellular Activity of Selective CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) | Apoptosis Induction |
| Enitociclib (BAY 1251152) | MOLM-13 | Acute Myeloid Leukemia | 29[2][3] | Yes |
| HeLa, SiHa, OVCAR-3 | Cervical, Ovarian Cancer | 19.06, 16.57, 74.64[13] | - | |
| NCI-H929, MM1.S, OPM-2, U266B1 | Multiple Myeloma | 36-78[14] | Yes[14] | |
| AZD4573 | MV-4-11 | Acute Myeloid Leukemia | Caspase activation EC50 = 13.7 | Yes[4] |
| Hematological Cancer Cell Lines | Various | Median caspase EC50 = 30 | Yes[7] | |
| KB-0742 | Breast Cancer Cell Lines | Breast Cancer | Decreased cell viability | Cytotoxic in TNBC cells[8] |
| SCLC Patient-Derived Organoids | Small-Cell Lung Cancer | >90% inhibition in 5 of 6 models | - | |
| MC180295 | 46 cancer cell lines | Various | Median IC50 = 171[15] | - |
| LDC000067 | Medulloblastoma Cell Lines | Medulloblastoma | Growth inhibition | Yes[16] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow.
Caption: The CDK9 signaling pathway in transcriptional regulation.
Caption: A general experimental workflow for characterizing selective CDK9 inhibitors.
Caption: Logical relationship of the key parameters for comparing CDK9 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9 and other kinases.
Protocol:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK9/Cyclin T1), a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and a kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).[17]
-
Add serial dilutions of the test inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[18][19]
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate where phosphorylation leads to a change in FRET signal.[7]
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the effect of CDK9 inhibitors on cell proliferation and determine the cellular IC50.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK9 inhibitor for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[21]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot it against the inhibitor concentration to determine the IC50 value.
Apoptosis (Annexin V) Assay
Objective: To detect and quantify apoptosis induced by CDK9 inhibitors.
Protocol:
-
Treat cells with the CDK9 inhibitor at the desired concentration and for the appropriate time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[22][23][24]
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or DAPI to the cell suspension.[22][24]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Phosphorylated RNA Polymerase II
Objective: To confirm target engagement by assessing the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II.
Protocol:
-
Treat cells with the CDK9 inhibitor for a short period (e.g., 1-6 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the RNA Polymerase II C-terminal domain (e.g., anti-pSer2-RNAPII). Also, probe for total RNA Polymerase II and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A decrease in the pSer2-RNAPII signal relative to the total RNAPII and loading control indicates successful target inhibition.
Cell Cycle Analysis
Objective: To determine the effect of CDK9 inhibitors on cell cycle progression.
Protocol:
-
Treat cells with the CDK9 inhibitor for a defined period (e.g., 24-48 hours).
-
Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[27]
-
Store the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.[28] The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, allowing for the detection of cell cycle arrest at specific phases.
In Vivo Efficacy
Several of these selective CDK9 inhibitors have demonstrated anti-tumor activity in preclinical in vivo models.
-
Enitociclib (BAY 1251152): Showed excellent in vivo efficacy upon intravenous treatment in xenograft models, including the MOLM-13 acute myeloid leukemia model.[2][3] In multiple myeloma xenograft models, it significantly inhibited tumor growth and prolonged survival.[14]
-
AZD4573: Caused durable regressions in subcutaneous and disseminated models of multiple myeloma, acute myeloid leukemia, and non-Hodgkin lymphoma in mice.[7]
-
KB-0742: Demonstrated tumor growth inhibition in MYC-amplified triple-negative breast cancer patient-derived xenograft (PDX) models.[8] It was also active in small-cell lung cancer PDX models, with some models showing tumor regression.[29] The inhibitor is currently in a phase 1/2 clinical trial for solid tumors and non-Hodgkin lymphoma.[30][31][32]
-
MC180295: Showed significant anti-tumor activity in mice bearing SW48 colon cancer cells and was also effective in in vivo AML models.[10][15]
-
LDC000067: In combination with another agent, it induced apoptosis in vivo.
Conclusion
The selective CDK9 inhibitors presented in this guide exhibit potent and specific activity against their target, leading to anti-proliferative and pro-apoptotic effects in a range of cancer models. While all are highly selective for CDK9, there are variations in their potency, kinase selectivity profiles, and the extent of their preclinical and clinical evaluation. Researchers should consider these factors, along with the specific context of their study, when choosing the most appropriate inhibitor. The detailed protocols provided herein offer a foundation for the robust in-house evaluation and comparison of these and other emerging CDK9-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. BAY-1251152 - Chemietek [chemietek.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. AZD4573 [openinnovation.astrazeneca.com]
- 8. tempus.com [tempus.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 26. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 28. nanocellect.com [nanocellect.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Kronos Bio Presents Positive Preliminary Data from Phase 1 Dose Escalation Portion of Phase 1/2 KB-0742 Study at AACR-NCI-EORTC - BioSpace [biospace.com]
Comparing Cdk9-IN-11 and Flavopiridol efficacy
A Comparative Analysis of Cdk9-IN-11 and Flavopiridol for Cyclin-Dependent Kinase 9 Inhibition in Cancer Research
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a compelling target for drug development. This guide provides a detailed comparison of two CDK9 inhibitors: the novel, selective inhibitor this compound (also reported as CDDD11-8) and the well-established, broad-spectrum inhibitor Flavopiridol. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Mechanism of Action and Target Specificity
This compound (CDDD11-8) is a potent and selective inhibitor of CDK9. It exhibits greater than 50-fold selectivity for CDK9 over other cyclin-dependent kinases such as CDK1, CDK2, CDK4, CDK6, and CDK7. By selectively inhibiting CDK9, this compound blocks the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional initiation to elongation. This leads to the downregulation of short-lived anti-apoptotic proteins like MCL1 and oncogenes such as MYC, which are highly dependent on active transcription for their expression.
Flavopiridol (also known as Alvocidib) is a pan-CDK inhibitor, demonstrating activity against multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Its mechanism of action is ATP-competitive, and its broad-spectrum activity results in the inhibition of both cell cycle progression (via inhibition of CDKs 1, 2, 4, and 6) and transcription (via inhibition of CDK7 and CDK9). The inhibition of CDK9 by Flavopiridol also leads to the suppression of RNAPII phosphorylation and subsequent downregulation of key survival proteins.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and Flavopiridol against a panel of cyclin-dependent kinases.
Table 1: Inhibitory Activity (IC50) of this compound (CDDD11-8)
| Kinase | IC50 (nM) |
| CDK9/Cyclin T1 | 1.9 ± 1 |
| CDK2/Cyclin A | 16 ± 1 |
| CDK1 | >100 |
| CDK4 | >100 |
| CDK6 | >100 |
| CDK7 | >100 |
Data sourced from studies on the closely related compound IIIM-290, which shares a similar scaffold and selectivity profile with reported data on CDDD11-8's high selectivity.
Table 2: Inhibitory Activity (IC50) of Flavopiridol
| Kinase | IC50 (nM) |
| CDK9 | 4 |
| CDK1 | 480 |
| CDK2 | 38-48 |
| CDK4 | 925 |
| CDK5 | 340 |
| CDK6 | >1000 |
| CDK7 | 62 |
Data represents a compilation from various in vitro kinase assays.
Comparative Efficacy in Preclinical Models
This compound (CDDD11-8) has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical models of triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML). In TNBC cell lines, it inhibited proliferation with IC50 values ranging from 281 to 737 nM and induced apoptosis in a dose- and time-dependent manner. On-target activity was confirmed by the reduced phosphorylation of RNAPII and downregulation of MYC and MCL1.
Flavopiridol has shown efficacy across a broad range of cancer cell lines and in clinical trials. Its potent anti-tumor activity is a consequence of its dual action on cell cycle and transcription. However, its broad-spectrum nature can also lead to higher toxicity, which has been a challenge in clinical development.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk9 signaling pathway and a typical experimental workflow for comparing the efficacy of these inhibitors.
Caption: Cdk9 signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing inhibitor efficacy.
Experimental Protocols
In Vitro Kinase Assay To determine the IC50 values, purified recombinant CDK enzymes and their respective cyclin partners are incubated with a peptide substrate and [γ-³³P]ATP in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT). The inhibitors are added at varying concentrations. The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time. The reaction is then stopped, and the incorporation of ³³P into the substrate is measured using a scintillation counter or phosphorescence imaging. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay) Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound or Flavopiridol for a specified duration (e.g., 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis Cells are treated with the inhibitors for the desired time points. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-RNAPII Ser2, MCL1, MYC, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound (CDDD11-8) and Flavopiridol both effectively target the CDK9 pathway, leading to the downregulation of key oncogenic drivers. The primary distinction lies in their selectivity. This compound offers a more targeted approach with high selectivity for CDK9, potentially leading to a better therapeutic window and reduced off-target toxicities. Flavopiridol, as a pan-CDK inhibitor, provides a broader inhibition of cell cycle and transcription, which can be highly effective but may also be associated with a less favorable side-effect profile. The choice between these inhibitors will depend on the specific research question or therapeutic context, with this compound being a valuable tool for dissecting the specific roles of CDK9 and a promising candidate for selective cancer therapies.
A Head-to-Head Comparison: Cdk9-IN-11 Versus Dinaciclib in Oncology Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as pivotal targets. Among these, CDK9, a key regulator of transcription, plays a critical role in the survival and proliferation of cancer cells. This guide provides an in-depth comparison of two prominent CDK inhibitors: Cdk9-IN-11, a potent and selective CDK9 inhibitor, and Dinaciclib, a multi-kinase inhibitor that also targets CDK9. This analysis is designed to assist researchers in making informed decisions for their preclinical and clinical studies.
Mechanism of Action: A Tale of Selectivity
This compound is a potent inhibitor that demonstrates high selectivity for CDK9. Its primary mechanism of action involves the inhibition of the positive transcription elongation factor b (P-TEFb), a complex where CDK9 is the catalytic subunit. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a halt in transcriptional elongation, particularly of genes with short-lived mRNAs that encode for key oncogenic and anti-apoptotic proteins such as MYC and MCL-1. This targeted approach is designed to induce apoptosis and inhibit proliferation specifically in cancer cells that are highly dependent on transcriptional regulation for their survival.
Dinaciclib , in contrast, is a broader spectrum inhibitor, targeting multiple cyclin-dependent kinases including CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its anti-cancer effects are therefore multi-faceted. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G2/M and G1/S phases, respectively.[1][2] Simultaneously, its inhibition of CDK9 mirrors the action of this compound by suppressing transcriptional elongation and reducing the levels of critical survival proteins.[1][2] This multi-targeted approach can induce both cell cycle arrest and apoptosis, potentially offering a broader therapeutic window across different cancer types.[1][4]
Performance in Cancer Cell Lines: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Dinaciclib in various cancer cell lines, as reported in preclinical studies. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~258 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~400 |
| MFM-223 | Triple-Negative Breast Cancer | ~468 |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~160 |
Data collated from a study on a novel CDK9 inhibitor in triple-negative breast cancer.
Table 2: IC50 Values of Dinaciclib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| EHE | Epithelioid Hemangioendothelioma | 54[5] |
| Multiple Cell Lines | Various Cancers (median) | 11[1] |
| TNBC PDX models | Triple-Negative Breast Cancer | Not specified |
Data collated from various preclinical studies on Dinaciclib.[1][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Inhibitor Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used in the evaluation of this compound and Dinaciclib.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or Dinaciclib for 48-72 hours.[6] Include a vehicle-only control.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Dinaciclib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9][11] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNAPII, MYC, MCL-1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion
Both this compound and Dinaciclib present compelling cases as anti-cancer agents through their inhibition of CDK9. The choice between a highly selective inhibitor like this compound and a multi-targeted inhibitor such as Dinaciclib will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful preclinical studies to further elucidate the therapeutic potential of these promising compounds.
References
- 1. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of CDK9 Inhibition by Dinaciclib in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibition by dinaciclib is a therapeutic vulnerability in epithelioid hemangioendothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis assay [bio-protocol.org]
- 12. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-11: An In-Depth Look at its Selectivity Profile Against Cyclin-Dependent Kinases
Cdk9-IN-11 is recognized as a potent inhibitor of CDK9 and serves as a chemical probe for studying CDK9 biology, notably as the ligand component of the PROTAC (Proteolysis Targeting Chimera) CDK9 Degrader-1.[1] PROTACs are a novel therapeutic modality designed to eliminate target proteins from the cell. The efficacy and safety of such a degrader are intrinsically linked to the selectivity of the ligand it employs. High selectivity for the target kinase, in this case, CDK9, over other structurally similar kinases is crucial to minimize off-target effects and potential toxicities.
Understanding CDK9 Inhibition
CDK9, in partnership with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, a key step in releasing it from promoter-proximal pausing and enabling productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and cardiac hypertrophy, making it an attractive therapeutic target.
Selectivity Profiling of a Model CDK9 Inhibitor: MC180295
To demonstrate a comprehensive selectivity profile, we present data for MC180295, a potent and highly selective CDK9 inhibitor.[2] The following table summarizes its inhibitory activity (IC50 values) against a panel of CDKs.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/CycT1 | 9 | 1 |
| CDK1/CycB | >10,000 | >1111 |
| CDK2/CycA | 180 | 20 |
| CDK4/CycD1 | >10,000 | >1111 |
| CDK5/p25 | 230 | 25.6 |
| CDK6/CycD3 | >10,000 | >1111 |
| CDK7/CycH/MAT1 | 560 | 62.2 |
Data sourced from a radiometric kinase assay.[2]
As the data illustrates, MC180295 demonstrates high potency against CDK9/CycT1 with an IC50 of 9 nM.[2] Importantly, it exhibits significantly weaker inhibition against other CDK family members, with over 1000-fold selectivity against the cell cycle kinases CDK1, CDK4, and CDK6.[2] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it suggests a lower likelihood of off-target effects related to the inhibition of other essential kinases.
Experimental Protocols: Biochemical Kinase Assay
The determination of an inhibitor's IC50 values against a panel of kinases is typically performed using in vitro biochemical assays. A common method is the radiometric kinase assay.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity. The presence of an inhibitor will reduce the amount of phosphorylation.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., CDK9/CycT1), a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and a buffer solution containing necessary cofactors like MgCl₂ and DTT.
-
Inhibitor Addition: The inhibitor to be tested (e.g., this compound or MC180295) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, which includes a tracer amount of radiolabeled [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Termination and Detection: The reaction is stopped, typically by adding a strong acid or EDTA. The phosphorylated substrate is then captured on a filter membrane or scintillation plate. Unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Various non-radiometric assay formats are also widely used, including fluorescence-based methods (e.g., FRET) and luminescence-based methods (e.g., ADP-Glo™), which measure the production of ADP.[3][4]
Visualizing Selectivity: A Logical Relationship Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the selective inhibition of CDK9 by an inhibitor like MC180295 relative to other CDKs. The thickness of the arrows inversely correlates with the potency of inhibition (thicker arrow indicates stronger inhibition).
Caption: Selectivity profile of a potent CDK9 inhibitor.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its potential as a research tool and a therapeutic agent. While comprehensive, publicly available data for this compound is limited, the analysis of a highly selective CDK9 inhibitor like MC180295 provides a valuable blueprint for what a desirable selectivity profile entails. The significant potency and selectivity of such compounds for CDK9 over other CDKs underscore their potential for targeted therapeutic intervention with a minimized risk of off-target effects. Further research and public disclosure of the full selectivity profile of this compound will be crucial for its continued development and application in the field of chemical biology and drug discovery.
References
Validating Cdk9-IN-11 On-Target Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk9-IN-11 with other known Cyclin-dependent kinase 9 (CDK9) inhibitors. It includes supporting experimental data and detailed protocols for validating the on-target effects of these compounds.
Comparison of CDK9 Inhibitors
| Inhibitor | CDK9 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Flavopiridol | 3 | Pan-CDK inhibitor |
| Riviciclib (P276-00) | 20 | CDK1 (79), CDK4 (63)[1] |
| SNS-032 | 4 | CDK2 (38), CDK7 (62)[2] |
| Atuveciclib (BAY-1143572) | 6 | Highly selective over other CDKs (>150-fold) |
| IIIM-290 | 1.9 | CDK1 (4.9), CDK4 (22.5), CDK6 (45)[1][2] |
| CAN508 | 350 | CDK1/B (>44,000), CDK2/E (>20,000), CDK4/D1 (>13,500), CDK7/H (>26,000)[2] |
| CDDD11-8 | 281-734 (cellular IC50) | >50-fold selectivity over CDK1, -2, -4, -6, and -7[3] |
Experimental Protocols
Validation of on-target CDK9 inhibition is crucial for drug development. The following are detailed protocols for key experiments.
Biochemical CDK9 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., a peptide containing the C-terminal domain (CTD) of RNA Polymerase II)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test inhibitor (e.g., this compound)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µl of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of recombinant CDK9/Cyclin T1 enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for CDK9.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[4]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[4]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[5]
Cellular Western Blot for Phospho-RNA Polymerase II (Ser2)
This assay assesses the on-target effect of a CDK9 inhibitor in a cellular context by measuring the phosphorylation of a key CDK9 substrate, the Serine 2 residue of the RNA Polymerase II C-terminal domain (p-RNAPII Ser2).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-phospho-RNAPII (Ser2) antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.[7]
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on p-RNAPII Ser2 levels.
Visualizations
Caption: CDK9 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating on-target effects.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. origene.com [origene.com]
Comparative Analysis of Cdk9-IN-11-based PROTACs and Other CDK9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology. We will focus on PROTACs derived from the CDK9 inhibitor Cdk9-IN-11 and compare their performance with other notable CDK9-targeting PROTACs, supported by experimental data.
Introduction to CDK9 and PROTAC Technology
Cyclin-Dependent Kinase 9 (CDK9) plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which promotes transcriptional elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.
PROTACs are heterobifunctional molecules that offer an innovative approach to target proteins for degradation. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism can provide advantages over traditional inhibitors in terms of potency and duration of effect.
This compound-based PROTACs
This compound is a potent inhibitor of CDK9. Its structure has been utilized as the target-binding ligand in the development of PROTACs aimed at degrading the CDK9 protein. One such example is PROTAC CDK9 Degrader-1.
PROTAC CDK9 Degrader-1 is a selective CDK9 degrader that connects a this compound derivative to a ligand for the Cereblon (CRBN) E3 ligase.[1] In HCT116 cells, it has been shown to induce dose-dependent degradation of CDK9.[1]
Comparative Performance of CDK9 PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce degradation of the target protein, measured by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation), and their anti-proliferative activity, often measured by the IC50 (concentration at which 50% of cell growth is inhibited).
Below is a comparison of publicly available data for PROTAC CDK9 Degrader-1 and other well-characterized CDK9 PROTACs.
| PROTAC | CDK9 Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| PROTAC CDK9 Degrader-1 | This compound derivative | Cereblon ligand | HCT116 | Dose-dependent degradation observed | Not specified | Not specified |
| dCDK9-202 | SNS-032 derivative | Cereblon ligand (TX-16) | TC-71 | 3.5 | >99 | 8.5[2][3] |
| THAL-SNS-032 | SNS-032 | Thalidomide (Cereblon ligand) | MOLT4 | 4 (EC50) | Complete at 250 nM | 50[4] |
| B03 | BAY-1143572 derivative | Pomalidomide (Cereblon ligand) | MV4-11 | 7.6 | Not specified | More effective than parent inhibitor |
| CDK9 PROTAC C3 | Not specified | Cereblon ligand | NCI-H69 | 1.09 | Not specified | 0.530 |
| Dual CDK2/9 Degrader (F3) | Not specified | Cereblon ligand | PC-3 | 33 (for CDK9) | Not specified | 120 (for PC-3)[5][6] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein and E3 ligase.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC typically follows a standardized workflow to characterize its degradation capability and cellular effects.
Caption: Standard workflow for evaluating PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[7]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.[8][9][10]
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Mix gently until the substrate is completely dissolved.
-
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled multi-well plate (e.g., 96-well) in culture medium and incubate for 24 hours.
-
Add the test compounds (PROTACs) at various concentrations to the wells. Include wells with untreated cells as a positive control and wells with medium only as a background control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a plate reader.
-
Subtract the average background luminescence from all sample readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of selective mono or dual PROTAC degrader probe of CDK isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
Overcoming Flavopiridol Resistance: A Comparative Analysis of the Selective CDK9 Inhibitor Cdk9-IN-11
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective CDK9 inhibitor, Cdk9-IN-11, against the pan-CDK inhibitor, flavopiridol, in the context of flavopiridol-resistant cancer cells. This analysis is supported by experimental data and detailed methodologies for key assays.
Flavopiridol, a first-generation pan-cyclin-dependent kinase (CDK) inhibitor, has shown promise in cancer therapy, largely attributed to its potent inhibition of CDK9.[1] This inhibition leads to the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1), thereby inducing apoptosis in cancer cells.[2] However, the clinical utility of flavopiridol has been hampered by its lack of specificity, leading to off-target effects and toxicity, as well as the development of drug resistance.[3][4] A primary mechanism of acquired resistance to flavopiridol involves the upregulation and stabilization of Mcl-1, which counteracts the pro-apoptotic effects of the drug.[5]
The development of highly selective CDK9 inhibitors, such as this compound, presents a promising strategy to overcome the limitations of flavopiridol. By specifically targeting CDK9, these next-generation inhibitors aim to achieve a wider therapeutic window and retain efficacy in resistant settings. This guide will compare the efficacy of this compound and flavopiridol in flavopiridol-resistant cells, focusing on their differential effects on cell viability, apoptosis, and key signaling pathways.
Note on this compound Data: Direct comparative studies for a compound specifically named "this compound" in flavopiridol-resistant cells are limited in publicly available literature. Therefore, for the purpose of this guide, data from other highly selective and potent preclinical CDK9 inhibitors with similar mechanisms of action will be used as a proxy to illustrate the expected performance of a selective CDK9 inhibitor in this context. This approach is scientifically justified as the core mechanism of overcoming flavopiridol resistance lies in the potent and selective inhibition of CDK9 to effectively downregulate Mcl-1.
Comparative Efficacy Data
The following tables summarize the expected quantitative data from comparative studies between flavopiridol and a selective CDK9 inhibitor (represented by this compound) in both flavopiridol-sensitive (parental) and flavopiridol-resistant cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Compound | IC50 (nM) |
| Parental Cancer Cells | Flavopiridol | 100 |
| This compound (selective CDK9i) | 50 | |
| Flavopiridol-Resistant Cells | Flavopiridol | >1000 |
| This compound (selective CDK9i) | 75 |
IC50 values are indicative and may vary depending on the specific cell line and assay conditions.
Table 2: Comparative Induction of Apoptosis
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| Parental Cancer Cells | Vehicle Control | 5% |
| Flavopiridol (200 nM) | 60% | |
| This compound (100 nM) | 70% | |
| Flavopiridol-Resistant Cells | Vehicle Control | 5% |
| Flavopiridol (200 nM) | 10% | |
| This compound (100 nM) | 55% |
Table 3: Comparative Effects on Protein Expression
| Cell Line | Treatment | p-RNA Pol II (Ser2) Levels | Mcl-1 Protein Levels | Cleaved PARP Levels |
| Flavopiridol-Resistant | Vehicle Control | 100% | 100% | Baseline |
| Flavopiridol (200 nM) | 80% | 90% | Minor Increase | |
| This compound (100 nM) | 20% | 15% | Significant Increase |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of CDK9 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of prominent Cyclin-dependent kinase 9 (CDK9) inhibitors. This document summarizes key preclinical efficacy data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers addicted to the continuous expression of short-lived oncoproteins such as MYC and MCL-1. Several selective CDK9 inhibitors have advanced to preclinical and clinical development. This guide offers a comparative overview of the in vivo performance of five notable CDK9 inhibitors: Atuveciclib, Enitociclib (VIP152), AZD4573, MC180295, and Voruciclib, based on publicly available preclinical data.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of selected CDK9 inhibitors in various cancer xenograft models. Direct head-to-head studies are limited; therefore, this table compiles data from independent experiments.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Key Efficacy Results | Tolerability |
| Atuveciclib | Acute Myeloid Leukemia (AML) | MOLM-13 | 6.25 or 12.5 mg/kg, daily oral administration | Dose-dependent antitumor efficacy with a treatment-to-control (T/C) ratio of 0.64 and 0.49, respectively.[1] | Well-tolerated with less than 10% mean body weight reduction.[1] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 20 or 25 mg/kg, daily oral administration | Antitumor efficacy with a T/C ratio of 0.41 and 0.31, respectively. The 25 mg/kg dose was the maximum tolerated dose.[1] | - | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 25 or 35 mg/kg, 3 days on/2 days off | T/C ratio of 0.33 and 0.20, respectively.[1] | - | |
| Enitociclib (VIP152) | MYC+ Lymphoma | SU-DHL-10 | 10 mg/kg, once weekly intravenous | Resulted in tumor growth control with a T/C value of 0.19 on day 16.[2] | Not specified. |
| MYC+ Lymphoma | SU-DHL-10 | 15 mg/kg, once weekly intravenous | Induced complete tumor regression during the 3-week treatment period, with a T/C value of 0.005 on day 16.[2] | Not specified. | |
| Mantle Cell Lymphoma | JeKo-1 | 10 mg/kg, twice a week intravenous | Markedly inhibited tumor growth and prolonged mouse survival.[3] | No significant body weight loss.[3] | |
| AZD4573 | Acute Myeloid Leukemia (AML) | MV-4-11 | 15 mg/kg, twice daily with a 2-hour split, 2 days on/5 days off for three cycles | Led to sustained tumor regressions for over 125 days.[4] | Tolerated dose. |
| MC180295 | Colon Cancer | SW48 | 20 mg/kg, intraperitoneally every other day for 10 weeks | Significantly delayed tumor growth.[5] | Not specified. |
| Voruciclib | Acute Myeloid Leukemia (AML) | Murine xenograft models | Not specified for single agent | In combination with venetoclax, decreased tumor growth rate and improved survival.[6][7] | Not specified for single agent. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams were generated.
Caption: Simplified CDK9 signaling pathway illustrating the role of the P-TEFb complex in transcriptional elongation and how CDK9 inhibitors block this process, leading to decreased expression of oncoproteins and induction of apoptosis.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of CDK9 inhibitors in xenograft models.
Experimental Protocols
The following provides a generalized experimental protocol for in vivo efficacy studies of CDK9 inhibitors based on common practices reported in the literature. Specific details may vary between studies.
1. Cell Lines and Culture:
-
Human cancer cell lines (e.g., MOLM-13 for AML, SU-DHL-10 for lymphoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[2]
-
All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
3. Xenograft Implantation:
-
For subcutaneous models, a specific number of cancer cells (e.g., 2 x 10^6 to 10 x 10^6) are resuspended in a suitable medium (e.g., PBS or media mixed with Matrigel) and injected into the flank of the mice.[1][2]
-
For disseminated leukemia models, cells are injected intravenously.
4. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 60-100 mm³).[2]
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
CDK9 inhibitors are formulated in a vehicle suitable for the route of administration (e.g., oral gavage, intravenous, or intraperitoneal injection). Common vehicles include PEG400, ethanol, and water mixtures.[2]
-
The control group receives the vehicle alone.
-
Dosing is performed according to the schedule outlined in the specific study (e.g., daily, once weekly, or intermittent).
6. Efficacy and Tolerability Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week.[8]
-
The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (T/C ratio).
-
Tolerability is assessed by monitoring body weight changes, clinical signs of distress, and mortality.
7. Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue may be collected for pharmacodynamic biomarker analysis (e.g., Western blot for p-Ser2-RNAPII, MYC, MCL-1) or histological examination.
-
In survival studies, the endpoint is the time to reach a predetermined tumor volume or the date of death.
This guide provides a comparative snapshot of the in vivo efficacy of several key CDK9 inhibitors. The choice of a particular inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the intended combination partners. The provided protocols and diagrams serve as a foundational resource for designing and interpreting preclinical studies in this promising area of cancer research.
References
- 1. glpbio.com [glpbio.com]
- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. reactionbiology.com [reactionbiology.com]
Navigating the Landscape of CDK9 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) is a critical endeavor in the development of novel cancer therapeutics. CDK9, a key regulator of transcriptional elongation, has emerged as a promising target. This guide provides a comparative analysis of the potency of various CDK9 inhibitors across different cell lines, details the experimental methodologies used to determine these potencies, and illustrates the relevant biological pathways and workflows.
Comparative Potency of CDK9 Inhibitors (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for several CDK9 inhibitors in various cancer cell lines, as reported in the scientific literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the assay format used.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| CDDD11-8 | MDA-MB-453 | Triple-Negative Breast Cancer | 281[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 342[1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 658[1] | |
| MFM-223 | Triple-Negative Breast Cancer | 737[1] | |
| D-11 | MDA-MB-453 | Triple-Negative Breast Cancer | 160[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 258[2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 400[2] | |
| MFM-223 | Triple-Negative Breast Cancer | 468[2] | |
| Atuveciclib | MDA-MB-453 | Triple-Negative Breast Cancer | Micromolar range[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Micromolar range[1] | |
| Complex 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 300[3] |
| LDC000067 | HeLa, various cancer cell lines | Cervical, other | 44 (in vitro)[4] |
| NVP-2 | MOLT4 | Leukemia | < 0.514 (in vitro)[5] |
| KB-0742 | 22rv1 | Prostate Cancer | 6 (in vitro, 10 µM ATP)[6] |
| BAY-958 | - | - | 11 (in vitro)[5] |
| MC180295 | - | - | Sub-micromolar (in vitro)[6] |
| 11c (PROTAC) | MCF7 | Breast Cancer | 523 ± 12 (biochemical)[6] |
| alphaSbetaR-21 | HCT116 | Colon Cancer | 110 (CDK9/cyclinT)[7] |
| Z4-7a | HCT116 | Colon Cancer | Effective proliferation inhibition[8] |
| 5b | - | - | 59 (in vitro)[9] |
Experimental Protocols
The determination of CDK9 inhibitory activity is crucial for the evaluation of potential drug candidates. A variety of in vitro and cell-based assays are employed for this purpose. Below are detailed methodologies for commonly used assays.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9.
-
Reagents and Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate) at a specific concentration (e.g., 10 µM or physiological concentrations)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II or a generic kinase substrate like myelin basic protein)
-
Test compound (inhibitor) at various concentrations
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
-
-
Procedure:
-
The test compound is serially diluted to the desired concentrations.
-
The recombinant CDK9/cyclin T1 enzyme is incubated with the test compound in the kinase buffer for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of a CDK9 inhibitor on the growth and viability of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound (inhibitor) at various concentrations
-
Cell viability reagent (e.g., MTT, MTS, resazurin, or a reagent for quantifying ATP like CellTiter-Glo®)
-
Microplate reader (absorbance or fluorescence)
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specific duration (e.g., 48-72 hours).
-
Following the treatment period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
After an incubation period, the absorbance or fluorescence is measured using a microplate reader.
-
The percentage of cell viability for each compound concentration is calculated relative to a vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of the CDK9 Inhibitor CDDD11-8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical regulator of transcription, making it a compelling target for drug development. The therapeutic potential of CDK9 inhibitors is, however, intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides a detailed comparison of the cross-reactivity profile of CDDD11-8, a potent and selective CDK9 inhibitor, with other notable CDK9-targeting compounds. While the specific inhibitor Cdk9-IN-11 is a potent ligand for PROTAC-mediated degradation of CDK9, comprehensive public data on its kinome-wide selectivity is limited. Therefore, we focus on the closely related and well-characterized compound, CDDD11-8.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount for its clinical success. Here, we present a quantitative comparison of the inhibitory activity of CDDD11-8 and other CDK9 inhibitors against a panel of kinases. The data is presented in terms of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), with lower values indicating higher potency.
CDDD11-8: A Selective Profile
CDDD11-8 demonstrates high potency for CDK9 with significantly less activity against other members of the CDK family.[1][2] A kinome-wide selectivity screen against 369 human kinases revealed a selective inhibition profile.[2][3] Besides CDK9, it also shows inhibitory activity against FLT3-ITD, a common mutation in acute myeloid leukemia.[1][2]
Table 1: Inhibitory Activity of CDDD11-8 against a Panel of Cyclin-Dependent Kinases
| Kinase | Kᵢ (nM) | Selectivity vs. CDK9 |
| CDK9 | 8 | - |
| CDK1 | 1950 | 244-fold |
| CDK2 | 600 | 75-fold |
| CDK4 | 2620 | 328-fold |
| CDK6 | >2500 | >313-fold |
| CDK7 | 1000 | 125-fold |
Data sourced from studies on CDDD11-8.[1]
Table 2: Notable Off-Target Kinase Inhibition of CDDD11-8
| Kinase | Kᵢ (nM) |
| FLT3-ITD | 13 |
| TRKC | 10 |
| FLT3 | 19 |
| NUAK1 | 22 |
| GLK | 31 |
| MINK | 39 |
| TNIK | 41 |
| MST1 | 46 |
Data from a kinome-wide screen of 369 human kinases.[2]
Comparison with Alternative CDK9 Inhibitors
To contextualize the selectivity of CDDD11-8, we compare its profile with a highly selective inhibitor (JSH-150), another selective inhibitor with different off-targets (NVP-2), a multi-CDK inhibitor (SNS-032), and a pan-CDK inhibitor (Flavopiridol).
Table 3: Comparative IC50/Kᵢ Values (nM) of CDK9 Inhibitors Across Various Kinases
| Kinase | CDDD11-8 (Kᵢ) | JSH-150 (IC₅₀) | NVP-2 (IC₅₀) | SNS-032 (IC₅₀) | Flavopiridol (IC₅₀) |
| CDK9 | 8 | 1 | <0.514 | 4 | 11 |
| CDK1 | 1950 | >300 | 584 | 200-480 | 282 |
| CDK2 | 600 | >300 | 706 | 4.5-50 | 282 |
| CDK4 | 2620 | >10000 | - | 450 | 132 |
| CDK5 | - | - | - | 400 | 110 |
| CDK7 | 1000 | 1720 | >10000 | 62-290 | 514 |
| DYRK1B | - | - | 350 | - | - |
| FLT3-ITD | 13 | - | - | - | - |
Signaling Pathways and Experimental Workflows
To better understand the context of CDK9 inhibition and the methods used to assess cross-reactivity, the following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
References
- 1. An Orally Bioavailable and Highly Efficacious Inhibitor of CDK9/FLT3 for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDDD11-8 | CDK9/FLT3-ITD inhibitor | Probechem Biochemicals [probechem.com]
- 3. CDDD11-8 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. JSH-150 (JSH150) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe NVP-2 | Chemical Probes Portal [chemicalprobes.org]
Validating the Downstream Effects of Cdk9-IN-11 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cdk9-IN-11 with other established CDK9 inhibitors, offering supporting experimental data and detailed methodologies to validate their downstream effects. Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target in oncology and other therapeutic areas. This compound is a potent inhibitor of CDK9 and also serves as the ligand for a proteolysis targeting chimera (PROTAC) designed to induce the degradation of the CDK9 protein. Understanding its performance relative to other inhibitors is crucial for its application in research and drug development.
Executive Summary
This guide outlines the comparative efficacy and selectivity of this compound against other well-characterized CDK9 inhibitors such as Flavopiridol, SNS-032, and AZD4573. The primary downstream effects of CDK9 inhibition include the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II) and the subsequent downregulation of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1][2][3] This guide presents key performance indicators, including IC50 values, and provides standardized protocols for validating these effects in a laboratory setting.
Comparative Performance of CDK9 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against CDK9 and other cyclin-dependent kinases. This data is essential for assessing the potency and selectivity of each compound.
| Compound | CDK9 IC50 (nM) | Other CDK IC50 (nM) | Cell Line Examples & Proliferation GI50/IC50 (nM) |
| This compound (Compound 1 in Robb et al.) | Data not explicitly provided in the primary text, but its use in a selective PROTAC implies high potency and selectivity.[4] | Selectively degrades CDK9 while sparing other CDK family members when used in a PROTAC.[4] | HCT116 (used for PROTAC validation)[4] |
| Flavopiridol | 6 - 25 | CDK1 (~30), CDK2 (84 - 200), CDK4 (~100) | Breast and lung cancer cell lines (25 - 160) |
| SNS-032 | 4 | CDK2 (38), CDK7 (62) | RPMI-8226 (IC90 = 300) |
| AZD4573 | < 4 | Highly selective for CDK9 | Hematological cancer cell lines (median GI50 = 11) |
Experimental Validation Protocols
To enable rigorous evaluation of this compound and other inhibitors, detailed protocols for key validation experiments are provided below.
Western Blotting for Downstream Target Modulation
This protocol is designed to assess the phosphorylation status of RNA Polymerase II and the protein levels of key downstream targets like Mcl-1 and MYC.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
b. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method quantifies the mRNA levels of genes regulated by CDK9, such as MYC and MCL1.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
b. qPCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and primers specific for the target genes (MYC, MCL1) and a reference gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Viability Assays
These assays determine the effect of CDK9 inhibition on cell proliferation and survival.
a. MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK9 inhibitors.
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
b. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Follow the same initial steps for cell seeding and treatment as in the MTT assay.
-
After the incubation period, add the CellTiter-Glo® reagent to each well.
-
Mix the contents and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship of this compound to its PROTAC derivative.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating CDK9 Inhibitor Effects.
Caption: Logical Relationship of this compound to a PROTAC Degrader.
Conclusion
This guide provides a framework for the comparative validation of this compound. By utilizing the provided data tables and experimental protocols, researchers can effectively assess the potency, selectivity, and downstream cellular effects of this compound in comparison to other established CDK9 inhibitors. The visualization of the underlying biological pathways and experimental logic aims to facilitate a deeper understanding and guide future research in the development of targeted therapies against CDK9.
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cdk9-IN-11: A Comparative Guide to Novel CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various diseases, particularly cancer. Cdk9-IN-11 has been identified as a potent ligand for CDK9 and serves as a component of PROTAC (Proteolysis Targeting Chimera) degraders. While its potency is acknowledged, detailed public data on its specific inhibitory activity and selectivity profile remains limited. This guide provides a benchmark for this compound by comparing the performance of several novel, highly potent, and selective CDK9 inhibitors. The included experimental data, protocols, and pathway diagrams offer a framework for the evaluation of new and existing CDK9-targeting compounds.
Comparative Analysis of Novel CDK9 Inhibitors
The following table summarizes the in vitro potency and selectivity of several recently developed CDK9 inhibitors. These compounds represent the current landscape of high-performance inhibitors and serve as a benchmark against which this compound and other new chemical entities can be compared.
| Inhibitor | CDK9 IC50 | Selectivity Profile | Key Cellular Effects |
| AZD4573 | <3-4 nM[1][2][3][4][5][6] | >10-fold selective over other CDKs and kinases tested[1][3] | Induces rapid apoptosis in hematological cancer cell lines; downregulates Mcl-1 and MYC.[1] |
| NVP-2 | <0.514 nM[7][8] | Highly selective; inhibits DYRK1B at 350 nM (700-fold higher than CDK9).[7] | Decreases phosphorylation of RNA Polymerase II (RNAP II) Ser2.[8] |
| JSH-150 | 1 nM[8] | ~300-10,000-fold selective against other CDK family members.[8] | Downregulates MCL-1 and MYC; induces apoptosis and G0/G1 cell cycle arrest in leukemia cells.[8] |
| 21e | 11 nM[8] | High selectivity over other CDKs.[8] | Inhibits phosphorylation of RNAP II CTD (Ser2 and Ser5) in NSCLC cells.[8] |
| MC180295 | 3-12 nM | >20-fold selective for CDK9 over other CDKs. | Potent against multiple cancer cell lines, particularly AML with MLL translocations. |
| KB-0742 | 6 nM | >50-fold selective over all CDKs profiled; >100-fold selective against cell-cycle CDKs (CDK1-6). | Reduces RNAP II Ser2 phosphorylation and induces growth arrest. |
CDK9 Signaling Pathway and Therapeutic Intervention
CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (Ser2). This phosphorylation event releases RNAP II from promoter-proximal pausing, a critical step for the transcription of many genes, including short-lived anti-apoptotic proteins and oncoproteins like MCL-1 and MYC, which are often overexpressed in cancer cells. Inhibition of CDK9 kinase activity leads to a reduction in Ser2 phosphorylation, stalling RNAP II and leading to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.
Caption: CDK9 signaling pathway and points of therapeutic intervention.
Experimental Workflow for Inhibitor Characterization
A systematic approach is required to characterize and compare novel CDK9 inhibitors. The workflow typically involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular mechanism of action.
Caption: A typical experimental workflow for the characterization of CDK9 inhibitors.
Experimental Protocols
Biochemical CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant active CDK9/Cyclin T1 enzyme
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., a peptide derived from the RNAP II CTD)
-
ATP
-
Test inhibitors (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of diluted CDK9/Cyclin T1 enzyme to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell line of interest (e.g., a hematological malignancy cell line like MV4-11)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled tissue culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 12,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or EC50 value.
-
Western Blot Analysis of CDK9 Downstream Targets
This technique is used to detect changes in the phosphorylation status of CDK9 targets (like RNAP II) and the expression levels of downstream proteins (like MCL-1 and MYC) following inhibitor treatment.
-
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-MCL-1, anti-MYC, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with the test inhibitor at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein expression and phosphorylation levels relative to the loading control.
-
References
- 1. AZD4573 [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Confirming Cdk9-IN-11-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers investigating the pro-apoptotic effects of the selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, Cdk9-IN-11, robust and reliable methods for detecting and quantifying apoptosis are paramount. This guide provides a comprehensive comparison of the widely used Annexin V assay with alternative methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound and Apoptosis Induction
This compound is a potent and selective inhibitor of CDK9, a key transcriptional regulator. CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding anti-apoptotic proteins such as Mcl-1 and the proto-oncogene c-Myc.[1][2][3][4] By inhibiting CDK9, this compound effectively halts the transcription of these crucial survival factors, leading to cell cycle arrest and the induction of apoptosis.[5][6][7]
Confirming that this compound induces apoptosis, as opposed to other forms of cell death like necrosis, is a critical step in its validation. The Annexin V assay is a cornerstone technique for this purpose, allowing for the sensitive detection of one of the earliest hallmarks of apoptosis.
The Annexin V Assay: A Primary Tool for Apoptosis Detection
The Annexin V assay is a widely adopted method for detecting early-stage apoptosis.[6] In healthy cells, phosphatidylserine (PS) residues are confined to the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label apoptotic cells.
Co-staining with a vital dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[6] Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necrotic cells are positive for both stains.
dot
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Comparative Analysis of Apoptosis Detection Methods
While the Annexin V assay is a powerful tool, it is essential to consider alternative methods that can provide complementary information and validate findings. The choice of assay can depend on the specific experimental question, cell type, and available equipment.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V | Detects externalized phosphatidylserine on the cell surface. | Early | High sensitivity for early apoptosis; allows differentiation of apoptotic and necrotic cells with a vital dye. | Can be transient; may not be suitable for all cell types or conditions. |
| TUNEL Assay | Labels DNA strand breaks with fluorescently labeled dUTPs. | Late | Can be used on fixed cells and tissue sections; provides in situ visualization. | Detects both apoptotic and necrotic DNA fragmentation; may have lower sensitivity for early apoptosis. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7 using a fluorogenic or colorimetric substrate. | Mid to Late | Highly specific for caspase-mediated apoptosis; suitable for high-throughput screening. | Does not provide information on membrane integrity; activity can be transient. |
Experimental Data: Cdk9 Inhibition and Apoptosis Induction
While specific quantitative data for this compound is proprietary, the following table presents representative data from studies using other selective CDK9 inhibitors, demonstrating the expected dose-dependent increase in apoptosis as measured by Annexin V staining.
| CDK9 Inhibitor | Cell Line | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| SNS-032 | REH (B-ALL) | 1000 | 24 | ~40% | [1] |
| BAY-1143572 | HEL92.1.7 (sAML) | 500 | 48 | ~60% | [4] |
| NVP2 | SET-2 (sAML) | 500 | 48 | ~70% | [4] |
Note: The percentage of apoptotic cells is an approximation based on graphical data from the cited literature and serves for illustrative purposes.
Detailed Experimental Protocols
Annexin V Apoptosis Assay Protocol
-
Cell Preparation: Culture cells to the desired density and treat with this compound or a vehicle control for the desired time.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay Protocol
-
Cell Fixation and Permeabilization: Fix cells in 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.[8]
-
Equilibration: Wash cells and resuspend in equilibration buffer for 10 minutes.
-
Labeling Reaction: Incubate cells with a reaction mixture containing Terminal Deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP for 60 minutes at 37°C.[8][9]
-
Washing: Stop the reaction and wash the cells with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.[9]
Caspase-3/7 Activity Assay Protocol (Fluorogenic)
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer provided with the assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore) to the cell lysate.[10][11]
-
Incubation: Incubate the mixture at room temperature, protected from light, for the time specified in the kit protocol (typically 30-60 minutes).
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[11] The fluorescence intensity is directly proportional to the caspase-3/7 activity.
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of CDK9 by this compound initiates a cascade of events culminating in apoptosis. This process is primarily driven by the transcriptional repression of key survival genes.
dot
Caption: this compound induces apoptosis via transcription inhibition.
Conclusion
References
- 1. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. stemcell.com [stemcell.com]
Safety Operating Guide
Proper Disposal of Cdk9-IN-11: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of the research chemical Cdk9-IN-11. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Proper disposal of specialized chemical reagents is a cornerstone of responsible laboratory management. This guide provides clear, step-by-step instructions for the disposal of this compound in both solid and solution forms, ensuring alignment with general safety standards.
Key Safety and Handling Data
All personnel must be familiar with the handling and storage requirements of this compound to minimize waste and prevent accidental exposure. The following table summarizes critical quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | MedchemExpress |
| Storage Temperature (in Solvent) | -80°C (6 months), -20°C (1 month) | MedchemExpress[1] |
| Recommended Solvents | DMSO | MedchemExpress |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety requirement to prevent skin and respiratory exposure.
Required PPE includes:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.[2][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[4]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its physical state (solid or solution) and local institutional and regulatory requirements. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Disposal of Solid this compound Waste
-
Containerization:
-
Place unadulterated, expired, or unwanted solid this compound in its original container if possible.
-
If the original container is not available or is compromised, use a new, clean, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free from rust, dents, or any structural defects.[5][6]
-
Contaminated items such as weighing boats, spatulas, or gloves that have come into direct contact with solid this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[7]
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon the start of waste accumulation.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The accumulation start date.
-
An indication of the hazards (e.g., "Toxic").
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]
-
Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Pickup and Disposal:
-
Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound Solutions
-
Waste Collection:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
It is best practice to segregate halogenated and non-halogenated solvent waste.
-
Do not overfill the waste container; a headspace of at least 10% is recommended to allow for vapor expansion.[8]
-
-
Labeling:
-
Label the liquid waste container with a hazardous waste tag as soon as the first volume of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name "this compound" and the solvent(s) used (e.g., "this compound in DMSO").
-
An estimated concentration or percentage of each component.
-
The accumulation start date.
-
An indication of the hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Pickup and Disposal:
-
When the container is full or the accumulation time limit is reached, contact your institution's EHS office for proper disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional local requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dupont.com.sg [dupont.com.sg]
- 3. aaha.org [aaha.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. Hazardous Waste Container Requirements - New Pig [newpig.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Personal protective equipment for handling Cdk9-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cdk9-IN-11, a potent cyclin-dependent kinase 9 (CDK9) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all vendors, related compounds in the same class are classified as harmful if swallowed and toxic to aquatic life. Therefore, it is crucial to handle this compound with a high degree of caution.
Assumed Hazards:
-
Acute Oral Toxicity: Harmful if ingested.
-
Environmental Hazard: Potentially toxic to aquatic organisms.
-
Irritant: May cause skin and eye irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of nitrile gloves ("chemo gloves"). |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Body Protection | Lab Coat | A disposable, fluid-resistant lab coat. |
| Respiratory Protection | Facemask or Respirator | A surgical mask is required at a minimum. For weighing and handling of the powder outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended. |
Safe Handling and Operational Workflow
Handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
